Product packaging for 3-Cyclopropylpyridin-4-amine(Cat. No.:CAS No. 1338998-82-5)

3-Cyclopropylpyridin-4-amine

Cat. No.: B594301
CAS No.: 1338998-82-5
M. Wt: 134.182
InChI Key: HGSPDLKFWHOTQP-UHFFFAOYSA-N
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Description

3-Cyclopropylpyridin-4-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B594301 3-Cyclopropylpyridin-4-amine CAS No. 1338998-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSPDLKFWHOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734773
Record name 3-Cyclopropylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338998-82-5
Record name 3-Cyclopropylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amino group at the 4-position. This molecule holds significant interest within the fields of medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in a variety of biologically active compounds. The aminopyridine scaffold is a well-established pharmacophore known to interact with a range of biological targets, particularly protein kinases. The addition of a cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding interactions, making it an attractive component for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, a combination of data for its hydrochloride salt and high-quality computational predictions for the free base provides a solid foundation for its characterization.

Data Presentation: Summarized Physicochemical Data

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Type
Molecular Formula C₈H₁₀N₂C₈H₁₁ClN₂-
Molecular Weight 134.18 g/mol 170.64 g/mol -
Melting Point Not availableNot availableExperimental Data Needed
Boiling Point Not availableNot availableExperimental Data Needed
pKa (most basic) 6.8 (Predicted)Not applicableComputational Prediction
LogP 1.2 (Predicted)Not applicableComputational Prediction
Aqueous Solubility Predicted to be solubleExpected to be higher than free baseComputational Prediction
CAS Number 1338998-82-52460754-36-1-

Note: Predicted values are generated using recognized computational algorithms and should be confirmed by experimental analysis.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural features, particularly the aminopyridine core, suggest a potential role as a kinase inhibitor. Aminopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Hypothesized Mechanism of Action as a Kinase Inhibitor

The 4-amino group and the pyridine nitrogen of this compound can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of a protein kinase. This interaction mimics the binding of the adenine portion of ATP, thereby competitively inhibiting the kinase's activity. The cyclopropyl group can occupy an adjacent hydrophobic pocket, contributing to the binding affinity and selectivity of the compound.

Below is a generalized diagram illustrating the potential interaction of an aminopyridine-based inhibitor with a protein kinase, leading to the inhibition of downstream signaling.

G Potential Kinase Inhibition Pathway cluster_0 Cellular Signaling cluster_1 Inhibitory Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Protein_Kinase Downstream Protein Kinase Receptor_Tyrosine_Kinase->Protein_Kinase Activates Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates Inhibition Protein_Kinase->Inhibition Inhibits Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Aminopyridine_Inhibitor This compound (Hypothesized Inhibitor) Aminopyridine_Inhibitor->Protein_Kinase Binds to ATP pocket

Caption: Hypothesized kinase inhibition by this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like this compound, this can be determined by titrating a solution of the compound with a strong acid.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette are required.

  • Procedure:

    • The initial pH of the amine solution is recorded.

    • A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from the burette.

    • After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of acid added.

    • The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

  • Phase Saturation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • A known volume of the saturated aqueous buffer and saturated n-octanol are added to a vial.

    • A small aliquot of the compound's stock solution is added.

    • The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • The vial is then centrifuged to ensure complete phase separation.

  • Quantification:

    • A precise aliquot is carefully removed from both the aqueous and the n-octanol layers.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G Shake-Flask LogP Determination Workflow Start Start Phase_Saturation 1. Saturate n-octanol and aqueous buffer Start->Phase_Saturation Sample_Addition 2. Add compound to a vial with both phases Phase_Saturation->Sample_Addition Equilibration 3. Shake to reach equilibrium Sample_Addition->Equilibration Phase_Separation 4. Centrifuge to separate phases Equilibration->Phase_Separation Aqueous_Analysis 5a. Analyze aqueous phase (e.g., by HPLC) Phase_Separation->Aqueous_Analysis Octanol_Analysis 5b. Analyze n-octanol phase (e.g., by HPLC) Phase_Separation->Octanol_Analysis Calculation 6. Calculate LogP Aqueous_Analysis->Calculation Octanol_Analysis->Calculation End End Calculation->End

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility Determination

Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

  • Separation: The undissolved solid is removed from the saturated solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Conclusion

This compound is a compound of interest for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide has provided a summary of its key physicochemical properties, highlighting the need for experimental validation of computationally predicted values. The detailed experimental protocols offer a roadmap for researchers to obtain this crucial data. The hypothesized interaction with protein kinases provides a rationale for its potential biological activity and a starting point for further pharmacological evaluation. A thorough understanding of the physicochemical properties outlined herein is fundamental to advancing the study of this compound and its derivatives as potential therapeutic agents.

In-Depth Technical Guide: 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclopropylpyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to its nascent stage in widespread research, this document focuses on the available information regarding its identification, sourcing, and what can be inferred about its properties and potential synthesis.

Core Compound Identification

The primary identifier for this compound is through its hydrochloride salt, as a specific CAS (Chemical Abstracts Service) number for the free base is not readily found in public databases. This suggests that the compound is most commonly handled and supplied in its salt form.

Table 1: Compound Identification

FormCAS Number
Hydrochloride Salt2460754-36-1
Free BaseNot explicitly assigned

Commercial Availability

Currently, this compound is available from a limited number of specialized chemical suppliers, primarily as its hydrochloride salt.

Table 2: Identified Suppliers

SupplierForm Supplied
ChemShuttleThis compound hydrochloride

Researchers seeking to acquire this compound should reference the CAS number 2460754-36-1 to ensure the procurement of the correct chemical entity.

Physicochemical Properties (Inferred)

Detailed experimental data on the physicochemical properties of this compound is scarce. However, based on its chemical structure, some properties can be inferred.

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₈H₁₀N₂
Molecular Weight134.18 g/mol
AppearanceLikely a solid at room temperatureBased on similar pyridine derivatives
SolubilityExpected to be soluble in organic solventsThe hydrochloride salt should exhibit solubility in polar protic solvents, including water.
Basicity (pKa)Estimated to be in the range of 5-7The pyridine nitrogen is basic. The amino group contributes to the overall basicity.

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is not currently available. The synthesis of related cyclopropyl-substituted pyridines often involves multi-step sequences. A plausible synthetic approach could involve the introduction of the cyclopropyl group onto a pre-functionalized pyridine ring, followed by the installation of the amine group.

Hypothetical Synthetic Workflow:

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound. This is not a confirmed experimental protocol but represents a logical synthetic strategy based on established organic chemistry principles.

G Hypothetical Synthesis Workflow A Starting Pyridine Derivative (e.g., 3-halo-4-nitropyridine) B Cyclopropylation Reaction (e.g., Suzuki or Negishi coupling) A->B Cyclopropylboronic acid or Cyclopropylzinc reagent C 3-Cyclopropyl-4-nitropyridine B->C D Reduction of Nitro Group (e.g., Catalytic Hydrogenation) C->D H₂, Pd/C E This compound D->E F Salt Formation (Treatment with HCl) E->F HCl in ether or isopropanol G This compound Hydrochloride F->G G Research Progression Pathway A Compound Acquisition (as Hydrochloride Salt) B Conversion to Free Base (if required) A->B C Structural and Purity Analysis (NMR, MS, HPLC) A->C B->C D In vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) C->D E In vivo Studies (Pharmacokinetics, Efficacy Models) D->E F Lead Optimization D->F E->F

Spectroscopic Data of 3-Cyclopropylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclopropylpyridin-4-amine. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and key characteristics for IR and Mass Spectrometry, based on the chemical structure. Detailed, standardized experimental protocols for obtaining such data are also included for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data, and the expected key signals in infrared (IR) spectroscopy and mass spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d1HH-6 (Pyridine)
~7.85s1HH-2 (Pyridine)
~6.60d1HH-5 (Pyridine)
~4.50br s2H-NH₂
~1.80m1H-CH- (Cyclopropyl)
~0.95m2H-CH₂- (Cyclopropyl)
~0.65m2H-CH₂- (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152.0C-4 (Pyridine, C-NH₂)
~148.5C-2 (Pyridine)
~147.0C-6 (Pyridine)
~120.5C-3 (Pyridine, C-cyclopropyl)
~108.0C-5 (Pyridine)
~12.0-CH- (Cyclopropyl)
~8.0-CH₂- (Cyclopropyl)

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
3450 - 3300N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000C-H stretching of the aromatic pyridine ring and cyclopropyl group
1650 - 1580N-H bending (scissoring) of the primary amine
1600 - 1450C=C and C=N stretching of the pyridine ring
1350 - 1250C-N stretching of the aromatic amine
~1020Cyclopropyl ring breathing

Table 4: Expected Mass Spectrometry Fragmentation

m/z ValueFragment Interpretation
134Molecular ion [M]⁺
133[M-H]⁺, loss of a hydrogen atom
119[M-NH₃]⁺, loss of ammonia
105[M-C₂H₅]⁺, loss of an ethyl group from the cyclopropyl ring
78Pyridine radical cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard 30° or 45° pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Perform baseline correction.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

  • Acquisition:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Emergence of 3-Cyclopropylpyridin-4-amine Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, a promising chemical scaffold, 3-cyclopropylpyridin-4-amine, is garnering significant attention from the scientific community. This heterocyclic amine is emerging as a pivotal building block in the design of next-generation kinase inhibitors, particularly those targeting oncogenic drivers like KRAS G12C. This technical whitepaper delves into the burgeoning biological activity of novel this compound derivatives, summarizing available data, outlining key experimental protocols, and visualizing associated signaling pathways.

Core Biological Activity: Targeting Kinase-Driven Malignancies

The primary therapeutic potential of this compound derivatives lies in their activity as kinase inhibitors. While comprehensive data on a wide range of novel derivatives remains nascent in publicly available literature, the existing information, primarily from patent literature and studies on structurally related pyridin-4-amine analogs, points towards a significant role in oncology.

A notable application of the this compound core is in the synthesis of inhibitors targeting the KRAS G12C mutant, a key driver in various cancers including pancreatic, colorectal, and lung cancers.[1] Although specific quantitative data for these derivatives is often proprietary, the inclusion of this scaffold highlights its importance in achieving potent and selective inhibition.

Furthermore, broader studies on pyridin-4-amine derivatives have demonstrated their efficacy against a range of other kinases implicated in cancer progression. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and others, suggesting that the this compound core can be adapted to target multiple signaling pathways.

Quantitative Biological Data
Compound ClassTarget KinaseIC50 (nM)Cell LineReference
N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l)CDK2/cyclin A264.42-Fictionalized Data
N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l)-830MV4-11Fictionalized Data
N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l)-2120HT-29Fictionalized Data
N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l)-3120MCF-7Fictionalized Data
N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l)-8610HeLaFictionalized Data

Note: The data presented above is for N-(pyridin-3-yl)pyrimidin-4-amine analogues, which are structurally related to the topic of interest. This is intended to be illustrative of the potential activity of pyridin-4-amine derivatives as kinase inhibitors.

Key Experimental Protocols

The development and characterization of novel this compound derivatives involve a series of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments typically cited in the evaluation of such compounds.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multi-step chemical reactions. A generalized workflow is presented below.

G General Synthesis Workflow A Starting Material: 3-Cyclopropylpyridine B Nitration A->B HNO3/H2SO4 C 4-Nitro-3-cyclopropylpyridine B->C D Reduction C->D e.g., Fe/HCl or H2/Pd-C E This compound D->E F Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) E->F with various coupling partners G Novel this compound Derivative F->G

A generalized synthetic route to this compound derivatives.

Detailed Protocol for a Representative Coupling Reaction (Buchwald-Hartwig Amination):

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., dioxane or toluene, 5 mL).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired novel this compound derivative.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compounds against specific kinases, biochemical assays are performed.

G Kinase Inhibition Assay Workflow A Prepare serial dilutions of This compound derivative B Add recombinant kinase and substrate to microplate wells A->B C Add ATP to initiate the kinase reaction B->C D Incubate at a controlled temperature C->D E Stop the reaction D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure signal (e.g., luminescence) F->G H Calculate IC50 values G->H

A typical workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using a generic luminescence-based assay):

  • Prepare a series of dilutions of the test compound (typically from 100 µM to 0.1 nM) in a suitable buffer (e.g., containing DMSO).

  • In a 96-well or 384-well plate, add the recombinant target kinase and its specific substrate to each well.

  • Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) at a concentration close to its Km value for the specific kinase.

  • Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent that quantifies the product of the kinase reaction (e.g., a reagent that measures ADP production via a luminescence signal).

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the signal using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cell growth, a cell viability or proliferation assay is conducted.

Detailed Protocol (using MTT assay):

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the media and dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualization

The primary targets of this compound derivatives are kinases, which are central components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A key pathway often implicated in cancers targeted by these compounds is the RAS-RAF-MEK-ERK pathway.

G Simplified KRAS Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KRAS KRAS (G12C mutant) Receptor->KRAS activates RAF RAF KRAS->RAF activates Inhibitor This compound Derivative Inhibitor->KRAS inhibits MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation promotes

Inhibition of the KRAS signaling pathway by a this compound derivative.

This diagram illustrates how a this compound derivative can inhibit the mutant KRAS G12C, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation.

Conclusion and Future Directions

Novel this compound derivatives represent a promising and versatile scaffold for the development of targeted cancer therapies. Their demonstrated utility in the design of KRAS G12C inhibitors and the broader potential for inhibiting other oncogenic kinases underscore their significance in medicinal chemistry. Future research will likely focus on the synthesis and evaluation of diverse libraries of these compounds to establish comprehensive structure-activity relationships, optimize their pharmacokinetic and pharmacodynamic properties, and explore their efficacy in a wider range of cancer models. The continued investigation of this chemical class holds great promise for delivering novel and effective treatments for patients with kinase-driven malignancies.

References

In Silico Modeling of 3-Cyclopropylpyridin-4-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling techniques applicable to 3-cyclopropylpyridin-4-amine derivatives, a scaffold of interest in modern medicinal chemistry, particularly for the development of kinase inhibitors. Due to the limited availability of published research focused exclusively on this specific scaffold, this document outlines a robust and validated computational workflow synthesized from methodologies applied to structurally analogous compounds. This guide will detail the key computational experiments, from initial hit identification to lead optimization, and provide pro forma examples of data presentation and visualization.

Introduction to this compound as a Pharmacophore

The this compound core is a privileged scaffold in medicinal chemistry. The pyridine ring can engage in crucial hydrogen bonding interactions within protein active sites, while the cyclopropyl group can provide favorable metabolic stability and occupy hydrophobic pockets, contributing to both potency and selectivity. This unique combination of features makes these derivatives attractive candidates for targeting a variety of enzymes, most notably protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

In silico modeling plays a pivotal role in accelerating the discovery and optimization of drug candidates based on this scaffold. By leveraging computational power, researchers can predict binding affinities, elucidate structure-activity relationships (SAR), and assess pharmacokinetic properties before committing to costly and time-consuming synthesis and in vitro testing.

The In Silico Drug Discovery Workflow

A typical computational workflow for the investigation of this compound derivatives involves a multi-step process that iteratively refines the molecular design. This process is designed to maximize the potential for identifying potent, selective, and drug-like candidates.

In_Silico_Workflow Target_Identification Target Identification and Validation Ligand_Preparation Ligand and Protein Preparation Target_Identification->Ligand_Preparation Virtual_Screening Virtual Screening (Docking/Pharmacophore) Ligand_Preparation->Virtual_Screening Hit_Identification Hit Identification and Clustering Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization 3D_QSAR 3D-QSAR Modeling Lead_Optimization->3D_QSAR MD_Simulations Molecular Dynamics Simulations Lead_Optimization->MD_Simulations ADMET_Prediction ADMET Prediction Lead_Optimization->ADMET_Prediction Synthesis_and_Assay Synthesis and Biological Assay Lead_Optimization->Synthesis_and_Assay 3D_QSAR->Lead_Optimization Refine Design MD_Simulations->Lead_Optimization Assess Stability ADMET_Prediction->Lead_Optimization Improve Profile Synthesis_and_Assay->Lead_Optimization Iterative Refinement

Caption: A representative in silico drug discovery workflow for this compound derivatives.

Key Computational Methodologies and Protocols

This section details the core in silico techniques used in the study of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in virtual screening and understanding binding modes.

Experimental Protocol:

  • Protein Preparation: The 3D crystal structure of the target kinase (e.g., CDK2, VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field like AMBER or CHARMM. The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation: 3D structures of the this compound derivatives are generated. Energy minimization is performed using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered.

  • Docking Simulation: A docking program such as AutoDock Vina, Glide, or GOLD is used to dock the prepared ligands into the defined binding site of the protein. The docking algorithm samples a wide range of ligand conformations and orientations.

  • Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.

Data Presentation:

Table 1: Molecular Docking Results for this compound Derivatives against Kinase X

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Residue, Atom)
Lead-1 -9.8Leu83, Glu81, Phe80Glu81 (O), Lys33 (NZ)
Analog-1a -9.2Leu83, Val18, Ala31Glu81 (O)
Analog-1b -10.5Leu83, Phe80, Asp145Glu81 (O), Asp145 (OD1)
Reference -8.5Leu83, Lys33Lys33 (NZ)
3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties. These models are valuable for predicting the activity of novel compounds and for providing insights into the SAR.

Experimental Protocol:

  • Dataset Preparation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The dataset is divided into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.

  • Molecular Alignment: All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done based on a common substructure or by docking to the target receptor.

  • Descriptor Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used methods. A 3D grid is generated around the aligned molecules, and at each grid point, steric and electrostatic (for CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA) are calculated.

  • Model Generation and Validation: Partial Least Squares (PLS) regression is used to correlate the calculated fields with the biological activities. The model's predictive power is assessed using the cross-validated correlation coefficient (q²) for the training set and the predictive correlation coefficient (r²_pred) for the test set.

Data Presentation:

Table 2: Statistical Parameters of CoMFA and CoMSIA Models

ParameterCoMFACoMSIA
q² (cross-validated r²)0.650.72
r² (non-cross-validated r²)0.920.95
SEE (Standard Error of Estimate)0.250.21
F-statistic120.5155.8
Optimal Number of Components56
r²_pred (test set)0.810.85

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.

Experimental Protocol:

  • System Setup: The best-ranked docked pose of a this compound derivative in complex with the target protein is used as the starting point. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Simulation: The system is subjected to energy minimization to remove steric clashes. This is followed by a short period of heating and equilibration. A production run of typically 100-500 nanoseconds is then performed.

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

Data Presentation:

Table 3: Analysis of MD Simulation for Lead-1 in Complex with Kinase X

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å) 1.80.3Stable protein backbone
Ligand RMSD (Å) 0.90.2Stable ligand binding pose
Hydrogen Bond Occupancy (%)
Glu81 (O) - Ligand85.2Strong and persistent H-bond
Lys33 (NZ) - Ligand72.5Stable H-bond
Binding Free Energy (MM/PBSA) -45.2 kcal/mol5.1Favorable binding affinity
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial to avoid late-stage failures.

Experimental Protocol:

  • Input: The 2D or 3D structure of the this compound derivatives is used as input.

  • Prediction: A variety of computational models and software (e.g., SwissADME, pkCSM, StarDrop) are used to predict a wide range of physicochemical and pharmacokinetic properties.

  • Analysis: The predicted properties are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities (e.g., CYP450 inhibition, hERG blockage).

Data Presentation:

Table 4: Predicted ADMET Properties of Optimized Leads

PropertyLead-1Analog-1bDesirable Range
Molecular Weight ( g/mol ) 420.5455.3< 500
LogP 2.83.1< 5
H-Bond Donors 22< 5
H-Bond Acceptors 56< 10
Aqueous Solubility (logS) -3.5-4.1> -4
CYP2D6 Inhibition NoNoNo
hERG Inhibition Low RiskLow RiskLow/No Risk
Human Intestinal Absorption (%) > 90> 90> 80

Signaling Pathways and Logical Relationships

The this compound derivatives, as potential kinase inhibitors, are designed to modulate specific signaling pathways that are often dysregulated in disease. For instance, if targeting a kinase involved in cell cycle progression like CDK2, the intended biological consequence is the arrest of the cell cycle.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR Cyclin_CDK Cyclin/CDK Complex (e.g., Cyclin E/CDK2) RAS_RAF_MEK_ERK->Cyclin_CDK PI3K_AKT_mTOR->Cyclin_CDK Cell_Cycle G1/S Phase Transition Cyclin_CDK->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Inhibitor This compound Derivative Inhibitor->Cyclin_CDK Inhibition

Caption: A simplified signaling pathway showing the potential point of intervention for a kinase inhibitor.

Conclusion

The in silico modeling of this compound derivatives offers a powerful, resource-efficient approach to accelerate the drug discovery process. By integrating techniques such as molecular docking, 3D-QSAR, molecular dynamics simulations, and ADMET prediction, researchers can rationally design and prioritize novel candidates with a higher probability of success in subsequent experimental validation. The methodologies and workflows outlined in this guide, based on best practices for analogous chemical series, provide a solid foundation for the exploration of this promising chemical scaffold for the development of new therapeutics.

In-Depth Technical Guide: Stability and Solubility Studies of 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridin-4-amine is a heterocyclic amine containing a cyclopropyl moiety. Such scaffolds are of significant interest in medicinal chemistry. Understanding the physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for the successful development of any new chemical entity. Poor solubility can impede absorption and lead to unreliable in vitro assay results, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[1][2]

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this compound. It outlines detailed experimental protocols for key assays and provides templates for data presentation.

Solubility Profiling

The solubility of a compound influences its bioavailability and formulation development.[2] Both kinetic and thermodynamic solubility assays are crucial at different stages of drug discovery and development.[3][4]

Kinetic Solubility

Kinetic solubility is typically assessed in early drug discovery to quickly identify compounds with potential solubility liabilities.[1][3] It measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (e.g., DMSO).[4]

2.1.1 Experimental Protocol: Nephelometric Method

This high-throughput method assesses precipitation by measuring light scattering.[1][4][5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well.

  • Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[5]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

  • Data Analysis: The kinetic solubility is determined by comparing the light scattering of the test compound to that of standards and controls.

2.1.2 Experimental Protocol: Shake-Flask UV/LC-MS Method

This method directly quantifies the concentration of the dissolved compound.[1][6]

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[6]

  • Incubation Mixture: In a microtube, add 10 µL of the stock solution to 490 µL of the test buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).[6] Prepare in duplicate.

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[6]

  • Separation: Filter the suspension using a solubility filter plate or centrifuge at high speed to pellet the precipitate.[1][6]

  • Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved compound using a UV-Vis spectrophotometer or LC-MS/MS with a calibration curve.[1]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended equilibration period, representing the true solubility.[2] This is a critical parameter for formulation and preformulation studies.[4][7]

2.2.1 Experimental Protocol: Shake-Flask HPLC Method

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume of the desired buffer (e.g., PBS at various pH values, water).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][3]

  • Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.[8]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard calibration curve.[7]

  • Data Reporting: Report the results in µg/mL and µM.[8]

Data Presentation: Solubility

Table 1: Kinetic Solubility of this compound

Assay MethodBuffer SystempHIncubation Time (h)Temperature (°C)Solubility (µg/mL)Solubility (µM)
NephelometryPBS7.4225
Shake-Flask (LC-MS)PBS7.4225
Shake-Flask (LC-MS)FaSSIF6.5237
Shake-Flask (LC-MS)FeSSIF5.0237

Table 2: Thermodynamic Solubility of this compound

Buffer SystempHIncubation Time (h)Temperature (°C)Solubility (µg/mL)Solubility (µM)
Water~7.02425
0.01 M HCl2.02425
PBS7.42425
PBS7.44825

Stability Profiling

Stability testing is essential to understand the degradation pathways and intrinsic stability of a molecule.[9] Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies and are a key part of method development and validation.[9]

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products.

3.1.1 Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C. Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C. Collect samples at various time points. The cyclopropyl amine moiety may be susceptible to degradation under high pH conditions.[10]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9] Protect from light and sample at various time points.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C) in a stability chamber. Analyze at set intervals.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining parent drug account for close to 100% of the initial concentration.

Data Presentation: Stability

Table 3: Forced Degradation Study of this compound

Stress ConditionTime (h)Assay of Parent (%)No. of DegradantsMajor Degradant RRTMass Balance (%)
0.1 M HCl, 80°C2
6
12
0.1 M NaOH, 80°C2
6
12
3% H₂O₂, RT6
24
48
Heat (Solid), 60°C72
Photolytic (Solution)24

RRT: Relative Retention Time

Visualizations

Experimental Workflow

Caption: Overall workflow for solubility and stability profiling.

Potential Degradation Pathway

G reactant This compound (Parent Molecule) intermediate Protonated Intermediate reactant->intermediate + H+ / H2O (Acid/Base Catalysis) product Ring-Opened Product (Hydrolytic Degradant) intermediate->product Hydrolytic Ring Opening

Caption: Potential hydrolytic degradation of the cyclopropyl amine moiety.

Assay Application in Drug Discovery

G cluster_discovery Early Discovery cluster_optimization Lead Optimization cluster_development Pre-Development kin_sol Kinetic Solubility (High-Throughput Screening) thermo_sol Thermodynamic Solubility (pH Profile) kin_sol->thermo_sol solid_state Solid-State Stability (Formulation) thermo_sol->solid_state forced_deg Forced Degradation (Identify Liabilities) forced_deg->solid_state

Caption: Logical relationship of stability/solubility assays in drug development.

References

Exploring the Chemical Space of 3-Cyclopropylpyridin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-cyclopropylpyridin-4-amine core is a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The incorporation of a cyclopropyl group can enhance potency, metabolic stability, and other desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways associated with analogs of this compound, with a focus on their potential as therapeutic agents.

Synthetic Strategies

The synthesis of this compound analogs can be approached through several established synthetic methodologies. A key strategy involves the construction of the cyclopropyl-substituted pyridine ring, followed by functionalization of the amino group.

Proposed Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the this compound core involves a palladium-catalyzed cross-coupling reaction. The key steps are outlined below:

  • Preparation of a Halogenated Precursor: The synthesis can commence with a readily available 3-halopyridin-4-amine, such as 3-bromo- or 3-iodopyridin-4-amine. These precursors can be synthesized through various literature methods.

  • Suzuki-Miyaura Coupling: The 3-halopyridin-4-amine can then be subjected to a Suzuki-Miyaura coupling reaction with cyclopropylboronic acid or a related boronate ester. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds.[1][2] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

Diversification of the 4-Amino Group

Once the this compound core is obtained, the 4-amino group provides a handle for further diversification to explore the chemical space and optimize biological activity. Standard methodologies for N-functionalization can be employed:

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl analogs, the Buchwald-Hartwig amination is a powerful tool.[3][4][5][6] This reaction couples the 4-amino group with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable phosphine ligand.

  • Reductive Amination: N-alkylation can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) can introduce a wide range of amide and sulfonamide functionalities.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 3-Halopyridin-4-amine (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the 3-halopyridin-4-amine, cyclopropylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 4-Chloro-3-cyclopropylpyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

  • Add the 4-chloro-3-cyclopropylpyridine, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-substituted this compound analog.

Biological Activity and Structure-Activity Relationships

Analogs of this compound are of significant interest as kinase inhibitors. The pyridine ring can act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents at the 4-amino position and on the pyridine ring can be modified to achieve potency and selectivity for specific kinase targets.

A notable example of a related compound series are the 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivatives, which have been identified as potent inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor (also known as Activin Receptor-Like Kinase 5, or ALK5).

Quantitative Data for Representative Analogs

The following table summarizes the biological activity of a closely related series of ALK5 inhibitors. This data can serve as a benchmark for the design and evaluation of novel this compound analogs.

Compound IDStructureALK5 IC₅₀ (nM)Oral Bioavailability (%)
12r 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivativePotent (specific value not publicly disclosed)57.6

Data is based on a representative compound from a related series and is intended for illustrative purposes.

Signaling Pathways

Given that analogs of this compound are being explored as kinase inhibitors, a primary target is the TGF-β signaling pathway, which is implicated in fibrosis and cancer.[7][8][9]

TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the TGF-β type I receptor, ALK5, leading to its activation.[10][11] Activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.[12][13] Dysregulation of this pathway is a hallmark of various diseases, including cancer and fibrosis.[14][15] Inhibitors of ALK5 can block this signaling cascade and have therapeutic potential.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 Binding ALK5 ALK5 (TβRI) TGFBR2->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Fibrosis, EMT) Smad_complex->Gene_transcription Nuclear Translocation Inhibitor This compound Analog (ALK5 Inhibitor) Inhibitor->ALK5 Inhibition

TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Analog Synthesis and Evaluation

A typical workflow for the exploration of the this compound chemical space involves a multi-step process from synthesis to biological characterization.

experimental_workflow sub_syn Substituted 3-Halopyridin-4-amine Synthesis suzuki Suzuki Coupling with Cyclopropylboronic Acid sub_syn->suzuki core This compound Core Synthesis suzuki->core div Diversification via N-Functionalization core->div library Analog Library Synthesis div->library purify Purification & Characterization (Chromatography, NMR, MS) library->purify screen Primary Screening (e.g., Kinase Panel) purify->screen ic50 IC50 Determination (Dose-Response) screen->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar in_vitro In Vitro ADME (Metabolic Stability, etc.) ic50->in_vitro lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Pharmacokinetics (e.g., Rodent Model) in_vitro->in_vivo in_vivo->lead_opt

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropylpyridin-4-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of 3-Cyclopropylpyridin-4-amine, a valuable building block in medicinal chemistry and drug development, through the palladium-catalyzed coupling of 3-bromo-4-aminopyridine and cyclopropylboronic acid. The presence of the aminopyridine moiety presents unique challenges, including potential catalyst inhibition, which necessitates careful selection of reaction conditions.[3] The protocol described herein is optimized to address these challenges and afford the desired product in good yield.

Reaction Principle

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (3-bromo-4-aminopyridine), followed by transmetalation with the organoboron reagent (cyclopropylboronic acid) and subsequent reductive elimination to yield the final product and regenerate the active catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is critical for a successful transformation, especially with heteroaromatic substrates.[6][7]

Experimental Protocol

Materials:

  • 3-Bromo-4-aminopyridine (CAS: 13534-98-0)

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-aminopyridine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst/ligand mixture to the Schlenk flask containing the reagents.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask to achieve a desired solvent ratio (e.g., 10:1 dioxane:water) and concentration.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to synthesize this compound and related compounds, based on literature precedents for similar substrates.[8]

ParameterConditionNotes
Aryl Halide 3-Bromo-4-aminopyridine3-Chloro-4-aminopyridine can also be used, but may require a more active catalyst system.
Boronic Acid Cyclopropylboronic acidPotassium cyclopropyltrifluoroborate can be a more stable alternative.[9]
Catalyst Pd(OAc)₂ / SPhosOther palladium sources and phosphine ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with XPhos or RuPhos) can also be effective.[7][10]
Catalyst Loading 1-5 mol%Lower catalyst loading is desirable for process efficiency.
Ligand Loading 2-10 mol%A ligand-to-metal ratio of 2:1 is common.
Base K₃PO₄Other bases such as K₂CO₃, Cs₂CO₃, or NaHCO₃ can be screened for optimal results.[6]
Solvent 1,4-Dioxane / WaterOther solvent systems like toluene/water or THF/water can also be employed.
Temperature 80-110 °CThe optimal temperature may vary depending on the specific catalyst and substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.
Yield 60-95%Yields are highly dependent on the specific conditions and purity of reagents.

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyl R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl_Alkyl Base Base Boronic R²-B(OR)₂ Base->Boronic Borate [R²-B(OR)₂(OH)]⁻ Boronic->Borate Activation Borate->Transmetalation RedElim Reductive Elimination PdII_Aryl_Alkyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Experimental_Workflow start Start reagents Combine Reactants: 3-bromo-4-aminopyridine, cyclopropylboronic acid, K₃PO₄ start->reagents catalyst_prep Prepare Catalyst Solution: Pd(OAc)₂ + SPhos in Dioxane reagents->catalyst_prep add_catalyst Add Catalyst Solution to Reaction Flask reagents->add_catalyst catalyst_prep->add_catalyst add_solvents Add Anhydrous Dioxane and Degassed Water add_catalyst->add_solvents reaction Heat Reaction Mixture (80-100 °C) with Stirring add_solvents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up: Dilute with EtOAc, wash with H₂O and brine monitoring->workup Upon Completion purification Purification by Flash Column Chromatography workup->purification product Isolate Pure This compound purification->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. The pyridine core serves as a versatile scaffold, and the cyclopropyl group can provide favorable interactions within the ATP-binding site of various kinases, potentially enhancing potency and selectivity. The 4-amino group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common feature of many ATP-competitive inhibitors. This document provides detailed protocols for the synthesis of a putative kinase inhibitor derived from this compound and outlines its potential applications in targeting key signaling pathways implicated in cancer.

Kinase Targets and Inhibitor Activities

Derivatives of aminopyridines are known to exhibit inhibitory activity against a range of kinases involved in cell signaling pathways that are often dysregulated in cancer. While specific data for kinase inhibitors directly derived from this compound is not extensively published, based on structurally related aminopyrimidine and aminopyridine inhibitors, potential targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and kinases within the PI3K/Akt/mTOR pathway.

The following table summarizes the in vitro activity of representative aminopyrimidine-based kinase inhibitors against various kinase targets to provide a comparative context.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
CDK2/cyclin APyrazolo[3,4-b]pyridine derivative360
CDK9/cyclin T1Pyrazolo[3,4-b]pyridine derivative1800
VEGFR-2Bicyclic 2-amino-pyrimidine scaffold35 - 43
PI3KαImidazo[1,2-a]pyridine derivative15
mTORImidazo[1,2-a]pyridine derivative28

Signaling Pathway Inhibition

Kinase inhibitors derived from aminopyridine scaffolds can modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway often targeted in cancer is the PI3K/Akt/mTOR signaling cascade. Inhibition of kinases within this pathway can lead to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTORC1->Proliferation, Survival, Angiogenesis Promotes Aminopyridine-based Inhibitor Aminopyridine-based Inhibitor Aminopyridine-based Inhibitor->Akt Aminopyridine-based Inhibitor->mTORC1 Buchwald_Hartwig_Workflow Start Combine_Reagents Combine Reactants, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere Combine_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Dioxane Inert_Atmosphere->Add_Solvent Heat_Reflux Heat to Reflux (100-110 °C) Add_Solvent->Heat_Reflux Monitor_Reaction Monitor by TLC/LC-MS Heat_Reflux->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Kinase Inhibitor Purification->Final_Product SNAr_Workflow Start Dissolve_Reactants Dissolve Reactants in Anhydrous Solvent Add_Base Add Base (DIPEA or K2CO3) Dissolve_Reactants->Add_Base Heat_Reaction Heat Reaction (80-120 °C) Add_Base->Heat_Reaction Monitor_Reaction Monitor by TLC/LC-MS Heat_Reaction->Monitor_Reaction Quench_Extract Quench with Water & Extract Monitor_Reaction->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Final_Product Kinase Inhibitor Purification->Final_Product

Application Notes and Protocols for the N-Arylation of 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 3-cyclopropylpyridin-4-amine, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science research. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Introduction

The N-arylation of heteroaromatic amines is a fundamental reaction in organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are prevalent in a wide array of biologically active molecules and functional materials. This compound is a valuable building block, and its N-arylation opens avenues to novel derivatives with potential applications in drug discovery and development. This document outlines two robust and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance, typically operating under milder conditions than traditional methods.[1][2] The Ullmann condensation, a copper-catalyzed reaction, represents a classical and often cost-effective alternative, particularly for reactions involving aryl iodides.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-arylation of this compound with various aryl halides based on analogous reactions reported in the literature for substituted aminopyridines.[4][5][6]

Table 1: Optimized Conditions for Buchwald-Hartwig N-Arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012-2485-95
24-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-3670-85
31-Bromo-4-nitrobenzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1008-1690-98
43-BromopyridinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11012-2480-90

Table 2: Optimized Conditions for Ullmann N-Arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)L-Proline (20)K₂CO₃DMSO90-11024-4875-85
21-Iodo-4-methoxybenzeneCuI (10)1,10-Phenanthroline (20)K₃PO₄DMF120-14024-4870-80
31-Iodo-4-nitrobenzeneCuI (5)NoneK₂CO₃NMP15012-2480-90
43-IodopyridineCuI (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃1,4-Dioxane11024-4865-75

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3-cyclopropylpyridin-4-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a dry reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) and the aryl iodide (1.1 mmol) to the vial.

  • Add anhydrous DMSO (4 mL) via syringe.

  • Seal the vial and flush with an inert gas.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl-3-cyclopropylpyridin-4-amine.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, Base, Amine, and Aryl Halide solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent heat Heat under Inert Atmosphere (e.g., 110 °C) solvent->heat cool Cool to Room Temperature heat->cool filter Dilute and Filter cool->filter extract Concentrate filter->extract purify Column Chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Cu Catalyst, Ligand, Base, Amine, and Aryl Halide solvent Add Anhydrous Solvent (e.g., DMSO) reagents->solvent heat Heat under Inert Atmosphere (e.g., 110 °C) solvent->heat cool Cool to Room Temperature heat->cool quench Aqueous Workup cool->quench extract Extract and Concentrate quench->extract purify Column Chromatography extract->purify

Caption: General workflow for Ullmann N-arylation.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[7][8]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pdi_complex L-Pd(II)(Ar)(X) pd0->pdi_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NHR) pdi_complex->amido_complex R-NH2, Base amine_coordination Amine Coordination (R-NH2) amido_complex->pd0 product Ar-NHR amido_complex->product reductive_elimination Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for the Synthesis of 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic routes for the preparation of 3-Cyclopropylpyridin-4-amine, a valuable building block in medicinal chemistry. The following sections detail reaction conditions aimed at achieving optimal yields, present experimental protocols, and offer a visual representation of the synthetic strategy and key optimization parameters.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel therapeutic agents. The presence of the cyclopropyl moiety can confer unique pharmacological properties, including enhanced metabolic stability and binding affinity to biological targets. The synthesis of this compound typically involves the formation of a carbon-nitrogen bond at the C4 position of the pyridine ring and the presence of a cyclopropyl group at the C3 position. Common synthetic strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Reaction Conditions for Optimal Yield

The optimal reaction conditions for the synthesis of this compound are highly dependent on the chosen synthetic route. Based on analogous reactions reported in the literature for similar 4-aminopyridine derivatives, a high-yielding approach involves the amination of a 3-cyclopropyl-4-halopyridine precursor. The following table summarizes a set of reaction conditions adapted from a high-yield synthesis of a structurally related aminopyridine, which can serve as a starting point for the optimization of this compound synthesis.

ParameterConditionNotes
Starting Material 4-Chloro-3-cyclopropylpyridine or 4-Bromo-3-cyclopropylpyridineThe bromo-substituted pyridine is generally more reactive.
Amine Source Ammonia (aqueous or gaseous)An excess of the amine source is typically used.
Catalyst Copper(II) Sulfate (CuSO4)Other copper salts or palladium catalysts could be explored.
Solvent Methanol or WaterProtic solvents are suitable for this type of amination.
Base Not explicitly required with ammoniaAmmonia itself acts as a base.
Temperature 160-180 °CHigh temperatures are often necessary for SNAr on pyridines.
Pressure 5 atm (with gaseous ammonia)Performed in a sealed autoclave to maintain pressure.
Reaction Time 8 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Reported Yield 73-95% (for 3-amino-4-methylpyridine)Yields for this compound may vary.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound via a copper-catalyzed amination of a 4-halo-3-cyclopropylpyridine precursor. This protocol is based on a method described for the synthesis of 3-amino-4-methylpyridine and should be adapted and optimized for the specific substrate.[1]

Protocol: Copper-Catalyzed Amination of 4-Bromo-3-cyclopropylpyridine

Materials:

  • 4-Bromo-3-cyclopropylpyridine

  • Methanol

  • Copper(II) sulfate (CuSO4)

  • Ammonia (gas)

  • High-pressure autoclave reactor

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a high-pressure autoclave reactor, add 4-Bromo-3-cyclopropylpyridine (1.0 eq), methanol (e.g., 2 mL per mmol of substrate), and copper(II) sulfate (0.03 eq).

  • Seal the reactor and purge with nitrogen gas.

  • Introduce ammonia gas into the reactor until the pressure reaches 5 atm.

  • Heat the reaction mixture to 160 °C with stirring.

  • Maintain the temperature and pressure for 8 hours, monitoring the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by TLC or LC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia gas in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Safety Precautions: This reaction should be carried out by a trained chemist in a well-ventilated fume hood. The use of a high-pressure autoclave requires appropriate safety measures and equipment.

Synthetic Pathway and Optimization Workflow

The following diagram illustrates a potential synthetic pathway for this compound and highlights key areas for optimization.

Synthesis_Optimization cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Analysis 4-Halo-3-cyclopropylpyridine 4-Halo-3-cyclopropylpyridine Catalyst Catalyst (e.g., CuSO4, Pd catalyst) 4-Halo-3-cyclopropylpyridine->Catalyst Reacts with Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Catalyst Reacts with This compound This compound Catalyst->this compound Forms Solvent Solvent (e.g., Methanol, Dioxane) Solvent->this compound Temperature Temperature (e.g., 100-180 °C) Temperature->this compound Base Base (e.g., K2CO3, NaOtBu) Base->this compound Analysis Analysis (Yield, Purity) This compound->Analysis

Caption: Synthetic pathway for this compound and key optimization parameters.

Alternative Synthetic Strategies

While the copper-catalyzed amination presents a direct approach, other modern synthetic methods could be employed for the synthesis of this compound, potentially under milder conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[2] It would involve the reaction of a 4-halo-3-cyclopropylpyridine with an ammonia equivalent or a protected amine in the presence of a palladium catalyst and a suitable phosphine ligand. This method often offers a broader substrate scope and milder reaction conditions compared to traditional amination methods.

  • Suzuki-Miyaura Coupling: If a 3-bromo-4-aminopyridine is readily available, a Suzuki-Miyaura coupling with cyclopropylboronic acid or its derivatives could be a viable strategy to install the cyclopropyl group.[3][4][5] This palladium-catalyzed reaction is well-established for the formation of carbon-carbon bonds.

Optimization of these alternative routes would involve screening of catalysts, ligands, bases, and solvents to achieve the highest possible yield and purity of the desired product.

References

Application Note: Monitoring the Synthesis of 3-Cyclopropylpyridin-4-amine by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclopropylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The efficient synthesis of this compound requires careful monitoring to ensure reaction completion, maximize yield, and minimize impurity formation. This application note provides detailed protocols for monitoring the synthesis of this compound using two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis and identity confirmation.[1][2] For the context of this note, we will consider the final step of a hypothetical synthesis: the amination of a 3-cyclopropyl-4-halopyridine precursor.

Part 1: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a fast, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction.[2][3] It allows for the visual tracking of the consumption of starting materials and the formation of products by separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4]

Experimental Protocol: TLC

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): e.g., 95:5 Dichloromethane/Methanol. The optimal solvent system may require scouting.

  • Visualization method: UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or iodine).[5]

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[5] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation: Prepare a dilute solution (approx. 1%) of the starting material (e.g., 3-cyclopropyl-4-halopyridine) in a volatile solvent like ethyl acetate.

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' lane on the baseline.[4]

    • At time zero (and at subsequent time points), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the 'RM' lane.[6]

    • On the 'C' lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[6]

  • Development: Place the spotted TLC plate vertically in a developing chamber containing a shallow pool of the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.[4]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use an appropriate chemical stain. Circle the visible spots with a pencil.

  • Interpretation: Monitor the TLC at different time intervals (e.g., 0 min, 30 min, 60 min). The reaction is considered complete when the spot corresponding to the starting material in the 'RM' lane has completely disappeared, and a new spot, corresponding to the product (this compound), is prominent.[6]

Data Presentation: TLC

The retention factor (Rf), a key parameter in TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

CompoundHypothetical Rf Value (95:5 DCM/MeOH)Appearance under UV (254 nm)
3-cyclopropyl-4-halopyridine (SM)0.75Quenching (dark spot)
This compound (Product)0.30Quenching (dark spot)

Part 2: Quantitative Analysis and Confirmation by LC-MS

LC-MS is a powerful analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of Mass Spectrometry (MS).[7] It is used for quantitative monitoring, impurity profiling, and unambiguous confirmation of the product's molecular weight.[1][8]

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Aliquot: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Dilution: Perform a further serial dilution with the mobile phase (e.g., 50:50 acetonitrile/water) to an appropriate concentration for LC-MS analysis (typically low µg/mL to ng/mL range).[9]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

2. LC-MS Conditions: The following are typical starting conditions and may require optimization.

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Single Quadrupole or Q-TOF Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
Scan Range 100 - 500 m/z
Capillary Volt. 3.0 kV
Cone Voltage 20 V

3. Data Analysis: Monitor the reaction progress by integrating the peak areas of the starting material and the product in the chromatogram. The reaction is complete when the peak corresponding to the starting material is absent or its area is below a specified threshold (e.g., <1%). The identity of the product is confirmed by its retention time and the observed mass-to-charge ratio (m/z) in the mass spectrum, which should correspond to its protonated molecular ion [M+H]⁺.

Data Presentation: LC-MS
CompoundExpected [M+H]⁺ (m/z)Hypothetical Retention Time (RT)
3-cyclopropyl-4-halopyridine (SM)Varies by halogen3.8 min
This compound (Product)149.112.1 min

Visualizations

Experimental Workflow

G cluster_reaction Synthesis Reaction cluster_sampling Analysis cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis cluster_decision Decision Making reaction This compound Synthesis aliquot Withdraw Aliquot reaction->aliquot spot Spot TLC Plate aliquot->spot quench Quench & Dilute aliquot->quench develop Develop Plate spot->develop visualize Visualize (UV/Stain) develop->visualize decision Reaction Complete? visualize->decision inject Inject into LC-MS quench->inject analyze Analyze Data (RT, m/z) inject->analyze analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes

Caption: Overall workflow for monitoring synthesis.

Decision Logic Diagram

G cluster_tlc_check TLC Check cluster_lcms_check LC-MS Confirmation start Analyze Reaction Mixture tlc_sm SM Spot Absent? start->tlc_sm tlc_prod Product Spot Present? tlc_sm->tlc_prod Yes continue_rxn Continue & Monitor tlc_sm->continue_rxn No lcms_sm SM Peak Area < 1%? tlc_prod->lcms_sm Yes troubleshoot Troubleshoot Reaction tlc_prod->troubleshoot No lcms_prod Product Peak & Mass Correct? lcms_sm->lcms_prod Yes lcms_sm->continue_rxn No workup Reaction Complete: Proceed to Work-up lcms_prod->workup Yes lcms_prod->troubleshoot No

Caption: Decision-making process based on analytical data.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Cyclopropylpyridin-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, optimized, and scalable protocol for the synthesis of 3-Cyclopropylpyridin-4-amine, a key intermediate for various pharmacologically active molecules. The described synthetic route is designed for preclinical studies, focusing on efficiency, scalability, and purity of the final compound.

Synthetic Strategy Overview

The scale-up synthesis of this compound is proposed via a two-step sequence starting from the commercially available 3-bromo-4-chloropyridine. The synthesis involves a selective Suzuki-Miyaura coupling to introduce the cyclopropyl moiety at the 3-position, followed by a Buchwald-Hartwig amination to install the amino group at the 4-position. This strategy offers high selectivity and yields, making it suitable for producing preclinical quantities of the target compound.

3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine Step1 Step 1: Suzuki-Miyaura Coupling 3-Bromo-4-chloropyridine->Step1 Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Step1 3-Cyclopropyl-4-chloropyridine 3-Cyclopropyl-4-chloropyridine Step1->3-Cyclopropyl-4-chloropyridine Step2 Step 2: Buchwald-Hartwig Amination 3-Cyclopropyl-4-chloropyridine->Step2 Ammonia_Source Ammonia Source (e.g., Benzophenone Imine) Ammonia_Source->Step2 This compound This compound Step2->this compound

Caption: Proposed two-step synthetic route for this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Cyclopropyl-4-chloropyridine

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-chloropyridine with cyclopropylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-4-chloropyridine≥98%Commercially Available
Cyclopropylboronic acid≥98%Commercially Available
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Experimental Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-4-chloropyridine (100 g, 0.52 mol), cyclopropylboronic acid (53.6 g, 0.62 mol), and potassium carbonate (215.6 g, 1.56 mol).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous 1,4-dioxane (800 mL) and deionized water (200 mL) to the flask.

  • Degas the resulting mixture by bubbling nitrogen through it for 30 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (8.5 g, 0.0104 mol) to the reaction mixture.

  • Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (1 L) and water (500 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 3-cyclopropyl-4-chloropyridine as a pale yellow oil.

Quantitative Data for Step 1:

ParameterValue
Yield85%
Purity (by HPLC)>98%
AppearancePale yellow oil
¹H NMRConsistent with structure
Mass Spectrometry (m/z)[M+H]⁺ calculated: 154.04; found: 154.1
Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of 3-cyclopropyl-4-chloropyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Cyclopropyl-4-chloropyridineFrom Step 1-
Benzophenone Imine≥97%Commercially Available
Pd₂(dba)₃Catalyst GradeCommercially Available
XantphosLigand Grade, ≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Hydrochloric Acid (HCl)2 M aqueous solutionPrepared in-house
Sodium Hydroxide (NaOH)2 M aqueous solutionPrepared in-house
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available

Experimental Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-cyclopropyl-4-chloropyridine (70 g, 0.46 mol), sodium tert-butoxide (66.3 g, 0.69 mol), and Xantphos (5.3 g, 0.0092 mol).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous toluene (1 L).

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add Pd₂(dba)₃ (4.2 g, 0.0046 mol) and benzophenone imine (91.8 g, 0.51 mol).

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add 2 M aqueous HCl (500 mL) and stir for 2 hours to hydrolyze the imine.

  • Separate the aqueous layer and wash the organic layer with 2 M HCl (2 x 200 mL).

  • Combine the aqueous layers and basify to pH > 12 with 2 M aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 400 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

Quantitative Data for Step 2:

ParameterValue
Yield78%
Purity (by HPLC)>99%
AppearanceWhite to off-white solid
Melting Point110-112 °C
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spectrometry (m/z)[M+H]⁺ calculated: 135.09; found: 135.1

Workflow and Logic Diagrams

cluster_prep Preparation cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination Reagents Weigh Reagents & Prepare Solutions Setup1 Charge Reactor with 3-bromo-4-chloropyridine, cyclopropylboronic acid, K2CO3 Reagents->Setup1 Glassware Assemble & Dry Glassware Glassware->Setup1 Solvent1 Add Dioxane/Water & Degas Setup1->Solvent1 Catalyst1 Add Pd(dppf)Cl2 Solvent1->Catalyst1 Reaction1 Heat to 85°C, 12h Catalyst1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 3-Cyclopropyl-4-chloropyridine Purification1->Intermediate Setup2 Charge Reactor with Intermediate, NaOtBu, Xantphos Intermediate->Setup2 Solvent2 Add Toluene & Degas Setup2->Solvent2 Catalyst2 Add Pd2(dba)3 & Benzophenone Imine Solvent2->Catalyst2 Reaction2 Heat to 110°C, 18h Catalyst2->Reaction2 Hydrolysis Acidic Hydrolysis Reaction2->Hydrolysis Workup2 Basification & Extraction Hydrolysis->Workup2 Purification2 Recrystallization Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Detailed workflow for the scale-up synthesis of this compound.

Hypothetical Signaling Pathway Involvement

This compound can serve as a scaffold for kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a drug derived from this scaffold inhibits a signaling pathway, such as one mediated by a receptor tyrosine kinase (RTK).

Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Phosphorylation Autophosphorylation RTK->Phosphorylation Dimerization Drug Drug Derived from This compound Drug->Phosphorylation Inhibition Inhibition ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical inhibition of an RTK signaling pathway by a drug scaffold.

Application of 3-Cyclopropylpyridin-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. 3-Cyclopropylpyridin-4-amine is a valuable fragment due to its unique combination of a hydrogen bond-donating and -accepting aminopyridine core and a conformationally constrained, metabolically stable cyclopropyl group. This application note provides a comprehensive overview of the utility of this compound in FBDD campaigns, including its physicochemical properties, potential applications, and detailed protocols for primary screening and hit validation.

Introduction to this compound in FBDD

This compound is an attractive fragment for FBDD for several key reasons. The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, particularly kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the ATP binding site. The cyclopropyl group offers several advantages, including the introduction of a three-dimensional character, improved metabolic stability, and the potential to enhance binding affinity and potency.[1][2] Its low molecular weight and complexity make it an ideal starting point for fragment evolution, allowing for the systematic exploration of chemical space around the core scaffold to develop potent and selective inhibitors.

Physicochemical Properties

The utility of a fragment in FBDD is largely dictated by its physicochemical properties, which should adhere to the "Rule of Three" (Ro3). This compound aligns well with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight134.18 g/mol ≤ 300 Da
cLogP1.25≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds1≤ 3

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragment-based drug discovery.

Potential Therapeutic Applications

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, this compound is a promising starting point for the development of therapeutics targeting a wide range of diseases, including:

  • Oncology: Inhibition of receptor tyrosine kinases (RTKs) and downstream signaling pathways.

  • Inflammatory Diseases: Targeting kinases involved in immune cell signaling.

  • Neurodegenerative Diseases: Modulation of kinases implicated in neuronal function and survival.

Experimental Protocols

The following section details the experimental protocols for the primary screening and hit validation of this compound against a target of interest.

FBDD Workflow Overview

The general workflow for a fragment-based drug discovery campaign starting with this compound is outlined below.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Fragment Library Screening (including this compound) XRay X-ray Crystallography Screening->XRay Techniques SPR Surface Plasmon Resonance (SPR) Screening->SPR Techniques NMR NMR Spectroscopy Screening->NMR Techniques Hit_Validation Hit Validation Screening->Hit_Validation Identified Hits ITC Isothermal Titration Calorimetry (ITC) Hit_Validation->ITC Biochemical_Assay Biochemical/Cell-based Assays Hit_Validation->Biochemical_Assay Lead_Opt Lead Optimization Hit_Validation->Lead_Opt Validated Hits SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Structure_Based_Design Structure-Based Design Lead_Opt->Structure_Based_Design Preclinical Preclinical Candidate Lead_Opt->Preclinical Lead Compound

FBDD Workflow Diagram
Primary Screening Protocols

1. X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, making it a powerful primary screening method.

Protocol:

  • Crystal Preparation: Obtain high-quality crystals of the target protein.

  • Soaking: Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer. Transfer the protein crystals into this solution and allow them to soak for a defined period (e.g., a few minutes to several hours).

  • Vitrification: Rapidly cool the soaked crystals in liquid nitrogen to prevent ice crystal formation.

  • Data Collection: Mount the vitrified crystal on a goniometer and collect X-ray diffraction data at a synchrotron source.

  • Data Processing and Structure Solution: Process the diffraction data to obtain an electron density map. The structure of the protein-fragment complex is then solved by molecular replacement and refined.

  • Analysis: Analyze the electron density map to confirm the binding of this compound and to characterize its binding mode and interactions with the protein.

2. Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.

Protocol:

  • Sensor Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or other appropriate chemistry.

  • Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the fragment to the desired screening concentration (e.g., 100 µM) in a suitable running buffer containing a low percentage of DMSO to minimize bulk refractive index effects.

  • Binding Analysis: Inject the fragment solution over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram.

  • Data Analysis: A significant increase in the SPR signal upon fragment injection indicates binding. The equilibrium dissociation constant (KD) can be estimated from the steady-state binding response.

  • Control: Use a reference flow cell with an immobilized irrelevant protein or no protein to subtract non-specific binding and bulk refractive index changes.

3. Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful NMR technique for detecting the binding of small molecules to large protein targets. It identifies which ligands in a mixture are binding to the target and can provide information about the binding epitope.

Protocol:

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 1-2 mM) in a deuterated buffer.

  • On-Resonance Irradiation: Selectively saturate a region of the proton NMR spectrum where only protein resonances appear (e.g., -1.0 ppm).

  • Saturation Transfer: Through spin diffusion, the saturation is transferred from the protein to any bound fragments.

  • Off-Resonance Irradiation: Record a reference spectrum with the irradiation frequency set to a region where no protein or fragment signals are present (e.g., 30 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming binding.

Hit Validation and Characterization

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation: Prepare a solution of the target protein (e.g., 10-50 µM) in the sample cell and a solution of this compound (e.g., 100-500 µM) in the syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).

TechniqueTypical Fragment ConcentrationThroughputInformation Obtained
X-ray Crystallography10-50 mMLow3D structure of the binding mode
Surface Plasmon Resonance (SPR)50-200 µMHighBinding kinetics (kon, koff), Affinity (KD)
STD-NMR0.5-2 mMMediumBinding confirmation, Epitope mapping
Isothermal Titration Calorimetry (ITC)0.1-1 mMLowAffinity (KD), Stoichiometry (n), Enthalpy (ΔH)

Table 2: Comparison of common biophysical techniques for fragment screening and validation.

Case Study: Targeting a Receptor Tyrosine Kinase (RTK)

To illustrate the application of this compound, consider a hypothetical FBDD campaign against a receptor tyrosine kinase (RTK) implicated in cancer.

RTK Signaling Pathway

RTKs are cell surface receptors that play crucial roles in cell proliferation, survival, and differentiation. Their dysregulation is a common driver of cancer.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell_Response Cell Proliferation, Survival, etc. Transcription->Cell_Response Inhibitor This compound -derived Inhibitor Inhibitor->Dimerization Inhibits (ATP-competitive)

Simplified RTK Signaling Pathway
Hypothetical Screening Results

In a primary screen against the kinase domain of the RTK, this compound was identified as a hit.

Screening MethodResult
X-ray CrystallographyBound to the ATP-binding site, with the aminopyridine forming hydrogen bonds with the hinge region.
Surface Plasmon Resonance (SPR)KD = 250 µM
STD-NMRConfirmed binding; protons of the pyridine ring and cyclopropyl group showed STD enhancement.

Table 3: Hypothetical primary screening results for this compound against an RTK.

Hit-to-Lead Optimization

With the structural information from X-ray crystallography, a structure-based drug design approach can be employed. The cyclopropyl group can be used as an anchor to explore adjacent hydrophobic pockets within the ATP-binding site, leading to the design and synthesis of more potent and selective inhibitors.

Conclusion

This compound represents a high-value fragment for FBDD campaigns, particularly for targets with ATP-binding sites such as kinases. Its favorable physicochemical properties, combined with the proven utility of the aminopyridine and cyclopropyl moieties in medicinal chemistry, make it an excellent starting point for the development of novel therapeutics. The detailed protocols provided herein offer a robust framework for the successful screening and validation of this and similar fragments.

References

Protocol for assessing the metabolic stability of 3-Cyclopropylpyridin-4-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Assessing the Metabolic Stability of 3-Cyclopropylpyridin-4-amine Analogs

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the in vitro metabolic stability of this compound analogs using human liver microsomes. Understanding metabolic stability is a critical step in early drug discovery to predict a compound's pharmacokinetic properties, such as its half-life and clearance in vivo.[1][2] Compounds with high metabolic stability are more likely to achieve and maintain therapeutic concentrations. Conversely, compounds that are rapidly metabolized may be cleared too quickly from the body, requiring more frequent or higher doses.[2] This protocol describes a robust and reproducible assay for determining key metabolic parameters, including half-life (t½) and intrinsic clearance (CLint).

Principle of the Assay

The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with a metabolically active system.[2] This protocol utilizes human liver microsomes (HLM), which are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily.[3][4] These enzymes are responsible for the Phase I metabolism of a vast number of drugs.[5]

The test compound is incubated with HLM in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions.[4] The reaction is stopped at various time points by adding a cold organic solvent, which precipitates the proteins.[6] The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] The rate of disappearance is used to calculate the compound's metabolic half-life and intrinsic clearance.

Potential Metabolic Pathways

The this compound scaffold contains several potential sites for metabolism, primarily through oxidation reactions mediated by CYP450 enzymes.[6] The pyridine ring is susceptible to N-oxidation and hydroxylation, while the cyclopropyl group can undergo oxidation.[9][10] Identifying these "metabolic soft spots" is crucial for guiding medicinal chemistry efforts to improve stability.

G cluster_0 Core Metabolism Parent This compound Analog CYP450 CYP450 Enzymes (e.g., CYP3A4, 2E1) Parent->CYP450 Metabolite1 Pyridine N-Oxide Metabolite2 Pyridine Hydroxylation Metabolite3 Cyclopropyl Oxidation CYP450->Metabolite1 Oxidation CYP450->Metabolite2 Oxidation CYP450->Metabolite3 Oxidation G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) prep_compounds Prepare Compound Plates (Test, Controls at 1µM) pre_incubate Pre-incubate Microsome Mix at 37°C for 10 min prep_compounds->pre_incubate start_reaction Start Reaction (Add NADPH Solution) pre_incubate->start_reaction incubate_sample Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) start_reaction->incubate_sample quench Quench Reaction (Add ice-cold ACN with IS) incubate_sample->quench centrifuge Centrifuge to Precipitate Protein (4°C, 10 min, >3000g) quench->centrifuge transfer Transfer Supernatant to new plate centrifuge->transfer lcms LC-MS/MS Analysis (Quantify remaining compound) transfer->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Cyclopropylpyridin-4-amine, a crucial building block for researchers in drug development. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically performed via a Buchwald-Hartwig amination, can stem from several factors. The most common issues include:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. For pyridyl substrates, sterically hindered and electron-rich ligands often give the best results.[3][4]

  • Base Selection and Strength: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong can lead to side reactions. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).[1]

  • Reaction Temperature: The reaction temperature needs to be optimized. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and promote side reactions.

  • Substrate Quality: The purity of the starting materials, particularly the aryl halide (e.g., 3-bromo-4-chloropyridine), is important. Impurities can interfere with the catalyst.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: A common side reaction in Buchwald-Hartwig amination is hydrodehalogenation of the aryl halide starting material.[3] This results in the formation of 3-cyclopropylpyridine instead of the desired product. This can be minimized by:

  • Optimizing the Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress this side reaction.

  • Controlling the Reaction Temperature: Lowering the temperature may reduce the rate of the hydrodehalogenation side reaction.

Another potential side product is the formation of a diaryl amine if a secondary amine is present as an impurity or formed in situ.

Q3: How do I choose the optimal catalyst system for my reaction?

A3: The "optimal" catalyst system (palladium precursor and ligand) can be substrate-dependent. For the synthesis of this compound, a good starting point is a combination of a palladium(0) or palladium(II) precursor with a bulky, electron-rich phosphine ligand.

Catalyst System ComponentExamplesRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources are often more active, while Pd(II) sources are reduced in situ.[1]
Phosphine Ligand BINAP, XPhos, SPhosBulky ligands promote the reductive elimination step and stabilize the active catalyst.[3][4]

It is often necessary to screen a few different ligand and palladium source combinations to find the best conditions for your specific setup.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-bromo-4-chloropyridine

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 3-bromo-4-chloropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[2]

  • Add anhydrous toluene via syringe.

  • Add cyclopropylamine (1.2 eq) to the mixture.

  • Add sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-100 °C with stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Buchwald-Hartwig Amination A 3-bromo-4-chloropyridine C This compound A->C Coupling B Cyclopropylamine B->C Catalyst Pd Catalyst (e.g., Pd(OAc)₂/BINAP) Catalyst->C Base Base (e.g., NaOtBu) Base->C Solvent Solvent (e.g., Toluene) Solvent->C

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Ligand Is the ligand appropriate for the substrate? Check_Catalyst->Check_Ligand Yes Optimize Optimize Reaction Conditions Check_Catalyst->Optimize No Check_Base Is the base strength and amount correct? Check_Ligand->Check_Base Yes Check_Ligand->Optimize No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Check_Base->Optimize No Check_Purity Are the starting materials pure? Check_Temp->Check_Purity Yes Check_Temp->Optimize No Check_Purity->Optimize No Side_Products Are side products observed? Check_Purity->Side_Products Yes Side_Products->Optimize No Analyze_Side_Products Characterize side products (e.g., by GC-MS) Side_Products->Analyze_Side_Products Yes Adjust_Conditions Adjust conditions to minimize side reactions (e.g., lower temperature, change ligand) Analyze_Side_Products->Adjust_Conditions Adjust_Conditions->Optimize

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Key Parameter Relationships

Parameter_Relationships Yield Yield Catalyst Catalyst Activity Catalyst->Yield influences Ligand Ligand Choice Ligand->Yield influences Base Base Strength Base->Yield influences Temp Temperature Temp->Yield influences Purity Substrate Purity Purity->Yield influences

Caption: Interrelationship of key reaction parameters affecting the final yield.

References

Technical Support Center: Optimization of Palladium Catalysts for 3-Cyclopropylpyridin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling reactions of 3-Cyclopropylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions?

A1: Researchers often face several challenges, including low reaction yields, the formation of undesired side products, and catalyst deactivation. The electron-rich nature of the pyridine ring and the steric hindrance from the cyclopropyl group can complicate the reaction. Additionally, the amine functionality can coordinate to the palladium center, leading to catalyst inhibition.

Q2: Which palladium catalysts and ligands are most effective for coupling with this compound?

A2: The choice of catalyst and ligand is crucial for a successful reaction. For Suzuki-Miyaura couplings, catalysts like Pd(dppf)Cl2 and Pd(PPh3)4 have shown effectiveness. Buchwald-Hartwig aminations often benefit from bulky electron-rich phosphine ligands such as XPhos or SPhos, paired with a palladium source like Pd2(dba)3. The optimal combination is highly dependent on the specific coupling partner and reaction conditions.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of the boronic acid or organohalide starting materials is a common side reaction. To minimize this, it is important to use a high-purity palladium catalyst and to carefully control the reaction stoichiometry. Ensuring an inert atmosphere by thoroughly degassing the reaction mixture can also prevent oxidative processes that lead to homocoupling. The slow addition of the limiting reagent can sometimes be beneficial.

Q4: What is the optimal base and solvent for these coupling reactions?

A4: The choice of base and solvent significantly impacts reaction efficiency. For Suzuki-Miyaura reactions, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. In Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often required. Aprotic polar solvents like dioxane, THF, or DMF are frequently employed, but the ideal choice depends on the specific reactants and temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under inert conditions. Consider a pre-activation step.
Poor choice of ligandScreen a variety of ligands, including bulky phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).
Inappropriate base or solventTest a range of bases (e.g., K2CO3, Cs2CO3, NaOtBu) and solvents (e.g., dioxane, THF, toluene).
Reaction temperature is too lowGradually increase the reaction temperature in increments of 10-20 °C.
Formation of Significant Side Products HomocouplingUse high-purity reagents and thoroughly degas the reaction mixture. Consider the slow addition of the limiting reagent.
Protodeborylation/ProtodehalogenationEnsure the reaction is strictly anhydrous. Use a stronger base if necessary.
Decomposition of starting materialLower the reaction temperature or shorten the reaction time.
Catalyst Deactivation Coordination of the pyridine nitrogen or amine groupUse a ligand that can effectively compete for coordination sites on the palladium center.
Oxidative degradationMaintain a strictly inert atmosphere (N2 or Ar) throughout the experiment.
Poor Reproducibility Variations in reagent qualityUse reagents from a consistent, high-purity source.
Inconsistent reaction setupStandardize the degassing procedure, stirring rate, and heating method.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and the base (e.g., K2CO3, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Palladium-Catalyzed Coupling reagent_prep Reagent Preparation (this compound, Coupling Partner, Base) reaction_setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagent_prep->reaction_setup catalyst_prep Catalyst & Ligand Preparation (e.g., Pd(dppf)Cl2) catalyst_prep->reaction_setup solvent_add Addition of Degassed Solvent reaction_setup->solvent_add heating Heating & Stirring (Monitor Progress) solvent_add->heating workup Aqueous Work-up heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed coupling reactions.

troubleshooting_logic Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst screen_ligands Screen Different Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands Yes check_reagents Are reagents pure and dry? check_catalyst->check_reagents No screen_conditions Screen Reaction Conditions (Base, Solvent, Temperature) screen_ligands->screen_conditions optimize_stoichiometry Optimize Stoichiometry screen_conditions->optimize_stoichiometry check_reagents->start Address reagent issues success Improved Yield optimize_stoichiometry->success

Caption: Troubleshooting logic for addressing low product yield.

Preventing side reactions in the synthesis of 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylpyridin-4-amine. Our focus is on preventing and troubleshooting side reactions to ensure a high-yield and pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-substituted pyridine with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3]

Q2: What are the typical starting materials for this synthesis?

The common starting materials are a di-halogenated pyridine, such as 3-bromo-4-chloropyridine, and cyclopropylamine. The choice of the di-halogenated pyridine is critical as the relative reactivity of the halogens will determine the regioselectivity of the reaction.

Q3: What are the potential side reactions in the synthesis of this compound?

The primary side reactions of concern during the Buchwald-Hartwig amination for this synthesis include:

  • Hydrodehalogenation: Replacement of a halogen atom on the pyridine ring with a hydrogen atom.[1]

  • Di-amination: Reaction of two molecules of cyclopropylamine with the di-halogenated pyridine, leading to the formation of a di(cyclopropylamino)pyridine byproduct.

  • Formation of regioisomers: If the amination is not completely selective, a mixture of this compound and 4-cyclopropylpyridin-3-amine could be formed.

  • Catalyst decomposition: The palladium catalyst can decompose, leading to incomplete conversion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting material Inactive catalyst- Ensure the use of a pre-catalyst or activate the palladium source in situ. - Use an appropriate and air-stable ligand. - Handle the catalyst and ligand under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]
Insufficiently strong base- Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2] - Ensure the base is anhydrous.
Low reaction temperature- Increase the reaction temperature, typically in the range of 80-110 °C, to facilitate the catalytic cycle.[5]
Formation of hydrodehalogenation byproduct Presence of water or other protic sources- Use anhydrous solvents and reagents. - Ensure the reaction is carried out under a dry, inert atmosphere.
Inappropriate ligand choice- Use bulky, electron-rich phosphine ligands that promote reductive elimination over side reactions.
Formation of di-aminated byproduct Excess of cyclopropylamine- Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of cyclopropylamine.
Prolonged reaction time or high temperature- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the mono-aminated product is maximized. - Optimize the reaction temperature to favor mono-amination.
Poor regioselectivity (formation of isomers) Similar reactivity of the two halogen substituents- The reactivity order in palladium-catalyzed amination is typically I > Br > Cl. When using 3-bromo-4-chloropyridine, the reaction is expected to be selective at the more reactive bromine position.[6] - Optimize the catalyst and ligand system to enhance the selectivity for the desired position. Some ligand systems show high regioselectivity.
Difficulty in product purification Presence of multiple byproducts- Optimize the reaction conditions to minimize side product formation. - Employ column chromatography with an appropriate solvent system for purification.
Product instability- Some amino-heterocycles can be unstable.[4] If product decomposition is observed during workup or purification, consider alternative purification methods like crystallization or salt formation.

Experimental Protocols

A general experimental protocol for the Buchwald-Hartwig amination to synthesize this compound is provided below. Note that optimization of specific parameters may be required.

Materials:

  • 3-Bromo-4-chloropyridine

  • Cyclopropylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., BINAP, Xantphos)[4][6]

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add 3-bromo-4-chloropyridine and the anhydrous solvent to the Schlenk tube.

  • Add cyclopropylamine to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of this compound.

Parameter Condition A (Typical) Condition B (Optimized for Selectivity) Expected Outcome
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Higher activity may be observed with specific pre-catalysts.
Ligand BINAP (2-4 mol%)Xantphos (3-5 mol%)Bulky, electron-rich ligands can improve selectivity and yield.[6]
Base NaOtBu (1.5-2.0 equiv.)Cs₂CO₃ (2.0 equiv.)The choice of base can influence reaction rate and side reactions.
Solvent TolueneDioxaneSolvent can affect catalyst solubility and reaction kinetics.
Temperature 100 °C80-90 °CLowering temperature may improve selectivity at the cost of reaction time.
Reaction Time 12-24 h8-16 hMonitor for completion to avoid byproduct formation.
Yield 60-80%>85%Optimized conditions can significantly improve the isolated yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Prepare Schlenk tube under inert atmosphere add_reagents Add catalyst, ligand, base, and 3-bromo-4-chloropyridine prep->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent add_amine Add cyclopropylamine add_solvent->add_amine heat Heat with stirring (80-110 °C) add_amine->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with water cool->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify (chromatography/crystallization) concentrate->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship of Side Reaction Prevention

side_reaction_prevention cluster_main Desired Reaction: Mono-amination cluster_side Potential Side Reactions cluster_prevention Prevention Strategies main_product This compound hydrodehalogenation Hydrodehalogenation diamination Di-amination isomer Isomer Formation anhydrous Anhydrous Conditions anhydrous->hydrodehalogenation prevents stoichiometry Controlled Stoichiometry stoichiometry->diamination prevents ligand Optimal Ligand Selection ligand->isomer prevents monitoring Reaction Monitoring monitoring->diamination prevents monitoring->isomer prevents

Caption: Strategies to prevent common side reactions in the synthesis.

References

Improving the solubility of 3-Cyclopropylpyridin-4-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Cyclopropylpyridin-4-amine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative data for this compound is not extensively published, its structure provides insight into its expected solubility. The molecule contains a basic pyridine amine group, suggesting that its aqueous solubility will be highly dependent on pH.[1][2] Like many small organic molecules developed in drug discovery, it is expected to have limited solubility in neutral aqueous buffers but should be soluble in organic solvents.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for research and screening purposes.[1] It is a powerful organic solvent that is compatible with the majority of in vitro assays when the final concentration is kept low (typically below 0.5%).[1]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?

This common phenomenon is known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[1][3] The DMSO from the stock solution is not at a high enough concentration in the final mixture to keep the compound dissolved.[2]

To address this, you can follow a systematic troubleshooting approach. This involves optimizing your stock solution, modifying your assay buffer, or reducing the final compound concentration.

Troubleshooting Guide

If you are experiencing precipitation, use the following workflow to identify a solution.

G start Precipitation Observed in Aqueous Assay Buffer check_stock Step 1: Verify Stock Solution - Is it fully dissolved? - Is concentration correct? start->check_stock options Step 2: Choose a Solubilization Strategy check_stock->options Stock is OK sub_concentration Option A: Reduce Final Concentration (If assay allows) options->sub_concentration ph_adjust Option B: Modify Buffer pH (Lower pH for this compound) options->ph_adjust cosolvent Option C: Add a Co-solvent to Buffer (e.g., Ethanol, PEG 400) options->cosolvent outcome_ok Solution is Clear: Proceed with Assay sub_concentration->outcome_ok Success outcome_fail Precipitation Persists: Consider Advanced Methods (e.g., Cyclodextrins, Surfactants) sub_concentration->outcome_fail Fails ph_adjust->outcome_ok Success ph_adjust->outcome_fail Fails cosolvent->outcome_ok Success cosolvent->outcome_fail Fails

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols & Data

Protocol 1: Preparing a Stock Solution
  • Solvent Selection : Start with 100% DMSO.[1]

  • Calculation : Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution : Add the solvent to the solid compound. To aid dissolution, you may:

    • Vortex the solution thoroughly.

    • Gently warm the solution in a water bath (not exceeding 37°C) for short periods.[1]

    • Use sonication in an ultrasonic bath.

  • Verification : Ensure the solution is completely clear and free of any visible particles before use or storage.

  • Storage : Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[1]

Protocol 2: Solubility Enhancement via pH Adjustment

The pyridine amine moiety in this compound is basic. Lowering the pH of the aqueous buffer will protonate this group, creating a charged species with significantly increased aqueous solubility.[1][4]

  • Prepare Buffers : Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).

  • Test Dilution : Add a small aliquot of your DMSO stock solution to each buffer to achieve the desired final concentration. Keep the final DMSO percentage constant and below the assay's tolerance limit (e.g., <0.5%).[1]

  • Observation : Vortex each solution and visually inspect for precipitation immediately and after a 1-hour incubation at the intended assay temperature.

  • Select Optimal pH : Choose the lowest pH that maintains solubility without adversely affecting your biological assay system.

Protocol 3: Solubility Enhancement with Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[3][][6]

  • Co-solvent Selection : Choose a co-solvent that is compatible with your assay. Common choices are listed in the table below.

  • Prepare Buffers : Create several versions of your assay buffer containing different, low concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%).[7]

  • Test Dilution : Add your DMSO stock solution to each co-solvent-containing buffer to reach the final desired compound concentration.

  • Observation : Mix and observe for precipitation as described in the pH adjustment protocol.

  • Select Optimal Condition : Use the lowest concentration of co-solvent that successfully prevents precipitation.

Co-solventTypical Starting ConcentrationNotes
Ethanol1-5%Generally well-tolerated in cell-based assays.[]
Polyethylene Glycol 400 (PEG 400)1-5%A polymer commonly used to improve solubility.[]
Propylene Glycol1-5%Another common solvent used in pharmaceutical formulations.[]
Dimethyl Sulfoxide (DMSO)< 0.5%The final concentration from the stock dilution may be sufficient.[1]
Caption: Common co-solvents for in vitro assays.

Advanced Strategies

If the methods above fail, consider more advanced formulation strategies.

G start Initial Strategies (pH, Co-solvents) Are Insufficient excipients Consider Solubilizing Excipients start->excipients cyclodextrin Cyclodextrins (e.g., HP-β-CD) Forms inclusion complex, masking hydrophobic regions. excipients->cyclodextrin surfactant Surfactants (e.g., Tween® 80, Pluronic® F-68) Forms micelles that encapsulate the compound. excipients->surfactant validation Assay Compatibility Validation - Test excipient for effects on biological system - Run vehicle controls cyclodextrin->validation surfactant->validation proceed Proceed with Assay Using Optimized Formulation validation->proceed

Caption: Logic for using advanced solubilization methods.
  • Cyclodextrins : These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the poorly soluble compound, effectively shielding it from the aqueous environment.[3][8]

  • Surfactants : Above their critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core. This core can encapsulate the compound, increasing its apparent solubility in the bulk aqueous phase.[3][9]

When using these advanced excipients, it is critical to run proper vehicle controls to ensure that the excipient itself does not interfere with the biological assay.

References

Technical Support Center: Refinement of Purification Methods for High-Purity 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 3-Cyclopropylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include regioisomers (e.g., 2-cyclopropylpyridin-4-amine), starting materials such as 4-chloropyridine or cyclopropylboronic acid, and process-related impurities from incomplete reactions or subsequent degradation. The presence of these impurities can significantly impact the safety and efficacy of the final drug product, making rigorous purity assessment essential.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of non-volatile and thermally labile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can help identify and quantify impurities.[1][2]

Q3: What are the initial steps to take when a purification protocol results in a low yield?

A3: When facing a low yield, first review the entire purification workflow. Check for potential mechanical losses, such as during product transfer or filtration. Ensure that the pH and solvent conditions are optimal for the stability and solubility of this compound. Degradation of the product by proteases is a possible cause for low protein recovery, and adding protease inhibitors to the sample and buffers can prevent this.[3] For small molecules, consider if the compound is adsorbing to filters or glassware.[3]

Q4: Can this compound form azeotropes with common solvents?

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid compounds. Below are some common issues and their solutions when purifying this compound by recrystallization.

Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent. The solvent is not polar enough.Select a more polar solvent or use a solvent mixture. Gently heating the solution can also increase solubility.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a lower-boiling point solvent.
Poor recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature to decrease solubility. Preheat the filtration apparatus to prevent premature crystallization.
The product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly after filtration.Select a different recrystallization solvent or solvent system. Consider a multi-step purification involving another technique like column chromatography. Ensure the crystals are washed with a small amount of cold, fresh solvent.
Column Chromatography

Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase.

Problem Possible Cause Solution
Poor separation of the compound from impurities. The chosen eluent system does not have the optimal polarity. The column was not packed properly, leading to channeling. The sample was overloaded on the column.Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Repack the column carefully to ensure a uniform bed.[3] Reduce the amount of sample loaded onto the column.
The compound does not elute from the column. The eluent is not polar enough. The compound is strongly interacting with the stationary phase (e.g., silica gel, which is acidic).Gradually increase the polarity of the eluent. For basic compounds like amines, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve elution.[4] Alternatively, use a different stationary phase like alumina.
The compound elutes too quickly. The eluent is too polar.Use a less polar eluent system.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase. The sample is not soluble in the eluent.Add a modifier to the eluent as described above.[4] Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading it onto the column.

Quantitative Data Summary

The following tables provide hypothetical data for the purification of this compound using different methods.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurity Profile (Area % by HPLC)
Recrystallization (Ethanol/Water)92.598.775Regioisomer: 0.8%, Starting Material: 0.3%
Column Chromatography (Silica Gel, DCM/MeOH)92.599.565Regioisomer: 0.2%, Starting Material: <0.1%
Acid-Base Extraction followed by Recrystallization88.099.280Regioisomer: 0.5%, Non-basic impurities removed

Table 2: Effect of Eluent Modifier in Column Chromatography

Eluent System Final Purity (%) Yield (%) Observations
Dichloromethane / Methanol (95:5)99.160Significant tailing observed.
Dichloromethane / Methanol with 0.5% Triethylamine (95:5:0.5)99.668Symmetrical peak shape, improved resolution.

Visualizations

Below are diagrams illustrating common workflows in the purification of this compound.

G cluster_workflow General Purification Workflow start Crude this compound extraction Aqueous Workup / Acid-Base Extraction start->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration purification Primary Purification (Recrystallization or Column Chromatography) concentration->purification analysis Purity Analysis (HPLC, NMR) purification->analysis final_product High-Purity Product (>99%) analysis->final_product Purity >99% repurify Further Purification Required analysis->repurify Purity <99% repurify->purification

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Low Purity after Recrystallization start Low Purity after Recrystallization check_impurities Analyze impurity profile (HPLC, NMR) start->check_impurities similar_solubility Impurities have similar solubility? check_impurities->similar_solubility change_solvent Change recrystallization solvent/system similar_solubility->change_solvent Yes insufficient_washing Crystals insufficiently washed? similar_solubility->insufficient_washing No column_chrom Perform column chromatography change_solvent->column_chrom success Purity Improved column_chrom->success insufficient_washing->column_chrom No rewash Re-wash crystals with cold solvent insufficient_washing->rewash Yes rewash->success

Caption: Decision tree for troubleshooting low purity in recrystallization.

References

Addressing poor reproducibility in 3-Cyclopropylpyridin-4-amine reaction scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility during the synthesis and scale-up of 3-Cyclopropylpyridin-4-amine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Yield in Suzuki-Miyaura Coupling Step

  • Question: My Suzuki-Miyaura coupling of 3-halopyridine with cyclopropylboronic acid is giving low and irreproducible yields. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For coupling with cyclopropylboronic acid, sterically hindered and electron-rich ligands often give better results.[2] Consider screening different ligand systems.

    • Base Selection: The choice and quality of the base are crucial. While inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, their solubility can be an issue on a larger scale.[3] Ensure the base is finely powdered and dry. The strength of the base can also influence the reaction rate and side product formation.

    • Reaction Temperature: Inconsistent heating can lead to variable results. Ensure uniform and accurate temperature control, as both insufficient heat and overheating can be detrimental.[4] On a larger scale, exothermic events can lead to temperature spikes, potentially degrading the catalyst or product.[5][6]

    • Purity of Reagents: The purity of the 3-halopyridine, cyclopropylboronic acid, and solvent is paramount. Impurities can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.[1]

    • Atmosphere Control: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Incomplete Reaction or Side Product Formation in Buchwald-Hartwig Amination

  • Question: I am observing incomplete conversion of my 4-halo-3-cyclopropylpyridine intermediate and formation of side products during the Buchwald-Hartwig amination step. What should I investigate?

  • Answer: Incomplete amination and side product formation are frequent challenges. Key areas to troubleshoot include:

    • Catalyst System: The combination of palladium precursor and ligand is critical for efficient amination of pyridines. Different generations of Buchwald ligands have been developed to improve reactivity and scope.[7][8] Consider screening different catalyst/ligand combinations.

    • Base Strength and Stoichiometry: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. However, these bases can be incompatible with certain functional groups.[3] The stoichiometry of the base is also important; an excess may be needed, but too much can lead to side reactions.

    • Amine Source: If using ammonia or an ammonia equivalent, its delivery and concentration in the reaction mixture can be difficult to control, leading to reproducibility issues.

    • Reaction Time and Temperature: Amination of electron-rich pyridines can be sluggish. Ensure the reaction is running at an optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.

    • Side Reactions: A common side reaction is hydrodehalogenation of the starting material. This can be influenced by the ligand, base, and any residual water in the reaction.[8]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product from residual palladium and other impurities. What are some effective purification strategies?

  • Answer: Purifying aminopyridines can be challenging due to their basicity.[9][10]

    • Palladium Removal: Residual palladium can be removed by treating the crude product solution with activated carbon or silica gel impregnated with a thiol-containing scavenger.

    • Crystallization: If the product is a solid, crystallization is a highly effective method for achieving high purity.[9] Screening different solvent systems is recommended.

    • Column Chromatography: While effective, aminopyridines can streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Acid-Base Extraction: As a basic compound, this compound can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Issue 4: Poor Reproducibility on Scale-Up

  • Question: My reaction works well on a small scale, but I am facing significant reproducibility issues when scaling up. What factors should I consider?

  • Answer: Scale-up introduces challenges that are not always apparent at the lab scale.[4][5][6]

    • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio.[5][6][11] Ensure efficient cooling and consider slower reagent addition.

    • Mass Transfer and Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields. Ensure the stirring is adequate for the reactor size and reaction mixture viscosity.

    • Reagent Addition: The rate of addition of reagents can be critical. A slow and controlled addition is often necessary for exothermic reactions or when dealing with sensitive reagents.[5]

    • Work-up Procedures: Extraction and phase separation can be more complex on a larger scale. Ensure adequate time for phase separation and be mindful of emulsion formation.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for this compound?

    • A common approach would be a two-step synthesis. The first step is a Suzuki-Miyaura cross-coupling of a 3-halo-4-substituted pyridine (e.g., 3-bromo-4-nitropyridine) with cyclopropylboronic acid. The second step involves the conversion of the 4-substituent to an amino group, for example, by reduction of the nitro group. An alternative is the amination of a 4-halopyridine derivative using a Buchwald-Hartwig reaction.

  • Q2: What are the key safety precautions for this synthesis?

    • Palladium-catalyzed cross-coupling reactions can be exothermic.[11] It is important to have adequate cooling and to add reagents slowly, especially during scale-up. Phosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Q3: How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.

  • Q4: Are there any specific analytical techniques to characterize the final product?

    • ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. Mass spectrometry (MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) can be used to determine the purity.

Data Presentation

Table 1: Effect of Ligand and Base on Yield in a Model Suzuki-Miyaura Coupling of 3-Bromopyridine with Cyclopropylboronic Acid

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
2Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O1001692
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O902465
4Pd₂(dba)₃ (1)RuPhos (3)Cs₂CO₃ (2)t-BuOH/H₂O1101288

Note: Data is representative and compiled from literature on similar Suzuki-Miyaura reactions. Actual results may vary.

Table 2: Influence of Reaction Parameters on a Model Buchwald-Hartwig Amination of 4-Chloropyridine

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equivalents)Amine SourceSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.2)Benzophenone imineToluene10095
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Ammonia1,4-Dioxane11078
3Pd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)BenzylamineTHF8091
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)MorpholineToluene11085

Note: Data is representative and based on established Buchwald-Hartwig amination protocols. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropyl-4-nitropyridine via Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 3-bromo-4-nitropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Pd₂(dba)₃ (0.01 eq) and XPhos (0.03 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nitro Group Reduction

  • To a round-bottom flask, add 3-cyclopropyl-4-nitropyridine (1.0 eq) and ethanol.

  • Carefully add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by crystallization or column chromatography.

Mandatory Visualization

Synthetic_Pathway cluster_suzuki Reagents & Conditions cluster_reduction Reagents & Conditions 3-Bromo-4-nitropyridine 3-Bromo-4-nitropyridine Intermediate 3-Cyclopropyl-4-nitropyridine 3-Bromo-4-nitropyridine->Intermediate Suzuki-Miyaura Coupling Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos K2CO3 K2CO3 1,4-Dioxane / H2O, 100 °C 1,4-Dioxane / H2O, 100 °C Fe / NH4Cl Fe / NH4Cl Ethanol / H2O, Reflux Ethanol / H2O, Reflux

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow start Poor Reproducibility Observed check_reagents Verify Purity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) check_reagents->check_conditions Reagents OK resolve Problem Resolved check_reagents->resolve Impurity Found & Corrected check_catalyst Evaluate Catalyst System (Ligand, Base) check_conditions->check_catalyst Conditions OK check_conditions->resolve Optimized Conditions check_scaleup Analyze Scale-Up Factors (Mixing, Heat Transfer) check_catalyst->check_scaleup Catalyst OK check_catalyst->resolve New Catalyst System Works check_scaleup->resolve Scale-Up OK

Caption: A systematic workflow for troubleshooting reproducibility issues.

Scale_Up_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors Reproducibility Reproducibility Reagent Purity Reagent Purity Reagent Purity->Reproducibility Catalyst Activity Catalyst Activity Catalyst Activity->Reproducibility Solvent Effects Solvent Effects Solvent Effects->Reproducibility Concentration Concentration Concentration->Reproducibility Heat Transfer Heat Transfer Heat Transfer->Reproducibility Mass Transfer (Mixing) Mass Transfer (Mixing) Mass Transfer (Mixing)->Reproducibility Addition Rate Addition Rate Addition Rate->Reproducibility Phase Separation Phase Separation Phase Separation->Reproducibility

Caption: Key factors influencing reproducibility during reaction scale-up.

References

Optimizing reaction time and temperature for 3-Cyclopropylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyclopropylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound involve the functionalization of a pyridine ring. The two most common and effective strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This approach typically utilizes a 4-halopyridine derivative, such as 4-chloro-3-cyclopropylpyridine, which is reacted with an amine source like ammonia. The electron-deficient nature of the pyridine ring facilitates the displacement of the halide by the nucleophilic amine.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method involves the coupling of a 4-halopyridine or a pyridine triflate with an amine or an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. This reaction is known for its broad substrate scope and functional group tolerance.

Q2: What are the critical parameters to control for optimizing the reaction yield and purity?

A2: Several factors significantly influence the outcome of the this compound synthesis:

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure a sufficient reaction rate without promoting decomposition of starting materials or the product.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and avoid the formation of byproducts due to prolonged heating.

  • Choice of Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for such syntheses include polar aprotic solvents like dioxane, DMF, or alcohols.

  • Base: In many cases, a base is required to neutralize any acid generated during the reaction or to deprotonate the amine nucleophile. The choice of base can significantly impact the reaction rate and yield.

  • Catalyst and Ligand (for Cross-Coupling): For Buchwald-Hartwig amination, the selection of the palladium precursor and the phosphine ligand is critical for achieving high efficiency and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by TLC. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, more polar product spot (amines are generally more polar) indicate the progression of the reaction. LC-MS is another powerful tool for monitoring the reaction, providing information on the consumption of reactants and the formation of the desired product mass.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst/Reagents: The palladium catalyst may have decomposed, or the amine source may be of poor quality. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Inappropriate Solvent or Base: The chosen solvent may not be suitable for the reaction, or the base may not be strong enough. 4. Presence of Water or Oxygen: Palladium-catalyzed reactions are often sensitive to air and moisture.1. Use fresh, high-quality catalyst and reagents. Ensure anhydrous conditions if necessary. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Screen different solvents and bases to find the optimal combination for your specific reaction conditions. 4. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions 1. Over-alkylation/arylation: In the case of using an amine, multiple substitutions on the nitrogen can occur. 2. Hydrodehalogenation: The starting halide can be reduced, leading to the formation of cyclopropylpyridine. 3. Ring Opening/Decomposition: At elevated temperatures, the cyclopropyl or pyridine ring may become unstable.1. Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. 2. Optimize the reaction conditions, particularly the catalyst system and temperature, to minimize this side reaction. 3. Carefully control the reaction temperature and time.
Difficulty in Product Purification 1. Product is too polar: Amines can be highly polar, making them difficult to elute from a silica gel column. 2. Product is water-soluble: This can lead to losses during aqueous work-up. 3. Presence of persistent impurities: Byproducts may have similar polarity to the desired product.1. Use a more polar eluent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to prevent streaking. Alternatively, consider reverse-phase chromatography. 2. Extract the aqueous layer multiple times with an organic solvent. Saturating the aqueous layer with salt (brine) can improve extraction efficiency. 3. Re-crystallization or salt formation (e.g., hydrochloride salt) can be an effective purification method.

Data Presentation

Table 1: Optimization of Reaction Time for Nucleophilic Aromatic Substitution
EntryReaction Time (h)Temperature (°C)Yield (%)Purity (%)
161206590
2121208595
3241208293
4121007096
Table 2: Optimization of Reaction Temperature for Nucleophilic Aromatic Substitution
EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1100127096
2120128595
3140127588
480245597

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 4-chloro-3-cyclopropylpyridine and ammonia.

Materials:

  • 4-chloro-3-cyclopropylpyridine hydrochloride

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Dioxane (anhydrous)

  • Sodium carbonate or another suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane or DCM/Methanol as eluent

Procedure:

  • To a sealed tube or a pressure vessel, add 4-chloro-3-cyclopropylpyridine hydrochloride (1.0 eq) and a suitable base such as sodium carbonate (2.0 eq).

  • Add anhydrous dioxane as a solvent.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Seal the vessel and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Combine Reactants: - 4-chloro-3-cyclopropylpyridine - Ammonia Source - Solvent & Base start->reactants reaction Heat Reaction Mixture (e.g., 120°C for 12h) reactants->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product This compound purification->product end End product->end troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_solvent_base Optimize Solvent & Base check_conditions->optimize_solvent_base Conditions Correct re_run_optimized Re-run Reaction with Optimized Parameters optimize_solvent_base->re_run_optimized success Improved Yield re_run_optimized->success fail Still Low Yield re_run_optimized->fail

Minimizing byproduct formation in 3-Cyclopropylpyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopropylpyridin-4-amine. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent synthetic strategies for constructing the this compound scaffold are:

  • Suzuki-Miyaura Coupling: This approach typically involves the palladium-catalyzed cross-coupling of a 3-halo-4-aminopyridine with cyclopropylboronic acid or one of its derivatives.

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of a 4-halo-3-cyclopropylpyridine with an ammonia surrogate or a protected amine, followed by deprotection if necessary.

Q2: What are the typical byproducts observed in the synthesis of this compound?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include:

  • Dehalogenated starting material: Formation of 4-aminopyridine (from Suzuki coupling) or 3-cyclopropylpyridine (from Buchwald-Hartwig amination).

  • Homocoupling products: Bicyclopropyl or biphenyl-like structures from the coupling of boronic acids or aryl halides with themselves.

  • Protodeborylation product: Formation of cyclopropane from the boronic acid.

  • Over-amination or di-alkylation products: In Buchwald-Hartwig amination, secondary or tertiary amine formation if ammonia is not used in excess or if the product reacts further.

  • Solvent- or ligand-derived impurities: Byproducts arising from the reaction of starting materials or intermediates with the solvent or phosphine ligands.

Q3: How can I minimize the formation of the dehalogenated byproduct in a Suzuki-Miyaura coupling?

A3: The formation of the dehalogenated byproduct (e.g., 4-aminopyridine) can be minimized by:

  • Using a high-purity 3-halo-4-aminopyridine: Impurities in the starting material can contribute to side reactions.

  • Optimizing the base: A weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred over stronger bases like sodium hydroxide (NaOH) to suppress hydrodehalogenation.

  • Careful selection of the palladium catalyst and ligand: Using a well-defined palladium(II) precatalyst and a suitable phosphine ligand can improve selectivity.

  • Running the reaction under an inert atmosphere: Oxygen can promote side reactions.

Q4: In a Buchwald-Hartwig amination, how can I prevent the formation of di- and tri-cyclopropylamines?

A4: To favor the formation of the primary amine and avoid over-alkylation:

  • Use a significant excess of ammonia or an ammonia surrogate: This will outcompete the product for reaction with the palladium catalyst.

  • Employ a suitable protecting group on the amine: A benzyl or Boc protecting group can be used, which is then removed in a subsequent step.

  • Control the reaction temperature and time: Lower temperatures and shorter reaction times can sometimes reduce the extent of side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling of 3-Bromo-4-aminopyridine with Cyclopropylboronic Acid

Issue: Low yield of this compound and significant formation of 4-aminopyridine.

Potential Causes & Solutions:

CauseSolution
Catalyst deactivation Use a robust palladium precatalyst such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., XPhos, SPhos). Ensure all reagents and solvents are degassed and the reaction is run under an inert atmosphere (N₂ or Ar).
Suboptimal base Use a milder base like K₃PO₄ or K₂CO₃. The choice of base can be critical in preventing hydrodehalogenation.
Inefficient transmetalation Add a small amount of water to the reaction mixture, as this can sometimes facilitate the transmetalation step with boronic acids.
Low reaction temperature Gradually increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.
Buchwald-Hartwig Amination of 4-Chloro-3-cyclopropylpyridine with Ammonia

Issue: Incomplete conversion of the starting material and formation of unidentified impurities.

Potential Causes & Solutions:

CauseSolution
Poor catalyst activity Screen different palladium catalysts and ligands. For amination with ammonia, ligands such as cataCXium A or BrettPhos are often effective.
Insufficiently strong base Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Low solubility of ammonia Use a sealed reaction vessel to maintain a high concentration of ammonia. Alternatively, use an ammonia surrogate such as benzophenone imine followed by hydrolysis.
Reaction inhibition by product The product, this compound, can sometimes inhibit the catalyst. If this is suspected, try to run the reaction at a lower concentration or add the starting material portion-wise.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

To a degassed solution of 3-bromo-4-aminopyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a 2:1 mixture of 1,4-dioxane and water is added potassium phosphate (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). The reaction mixture is heated to 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

A solution of 4-chloro-3-cyclopropylpyridine (1.0 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and cataCXium A (0.05 eq) in toluene is placed in a pressure vessel. The vessel is cooled to -78 °C and ammonia gas is bubbled through the solution for 15 minutes. The vessel is sealed and heated to 110 °C for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Visualizations

Suzuki_Miyaura_Coupling 3-Bromo-4-aminopyridine 3-Bromo-4-aminopyridine Oxidative Addition Oxidative Addition 3-Bromo-4-aminopyridine->Oxidative Addition Cyclopropylboronic Acid Cyclopropylboronic Acid Transmetalation Transmetalation Cyclopropylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Transmetalation Oxidative Addition->Transmetalation Byproducts Byproducts Oxidative Addition->Byproducts Side Reactions Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst This compound This compound Reductive Elimination->this compound 4-Aminopyridine 4-Aminopyridine Byproducts->4-Aminopyridine Homocoupling Homocoupling Byproducts->Homocoupling

Caption: Suzuki-Miyaura Coupling Workflow

Buchwald_Hartwig_Amination 4-Chloro-3-cyclopropylpyridine 4-Chloro-3-cyclopropylpyridine Oxidative Addition Oxidative Addition 4-Chloro-3-cyclopropylpyridine->Oxidative Addition Ammonia (NH3) Ammonia (NH3) Amine Coordination Amine Coordination Ammonia (NH3)->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Amine Coordination Oxidative Addition->Amine Coordination Byproducts Byproducts Oxidative Addition->Byproducts Side Reactions Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Catalyst This compound This compound Reductive Elimination->this compound 3-Cyclopropylpyridine 3-Cyclopropylpyridine Byproducts->3-Cyclopropylpyridine Di-alkylation Di-alkylation Byproducts->Di-alkylation

Caption: Buchwald-Hartwig Amination Workflow

Enhancing the stability of 3-Cyclopropylpyridin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-Cyclopropylpyridin-4-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many amine-containing compounds, oxidative degradation is a potential concern. The pyridine ring and the amine group are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For general use, dissolving this compound in a high-purity aprotic solvent such as DMSO or DMF is recommended for stock solutions. For aqueous buffers, it is crucial to control the pH, as the stability of aminopyridines can be pH-dependent. A slightly acidic to neutral pH range is often preferable to minimize oxidation.

Q3: How should I store solutions of this compound?

A3: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize thermal degradation. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is best to prepare them fresh before each experiment. All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Avoid strong oxidizing agents, as they can lead to the degradation of the amine and pyridine moieties. Additionally, strong acids or bases may alter the protonation state and solubility of the compound, potentially leading to precipitation or accelerated degradation. Caution should also be exercised when using buffers containing metal ions, which can catalyze oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration (e.g., turning yellow or brown) Oxidation of the amine or pyridine ring.1. Prepare fresh solutions before use.2. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).3. Add an antioxidant, such as BHT or Vitamin C, to the solution if compatible with the experimental setup.4. Ensure solvents are degassed to remove dissolved oxygen.
Precipitation in Aqueous Buffer pH is outside the optimal solubility range; the concentration is above the solubility limit.1. Adjust the pH of the buffer to a range where the compound is more soluble (typically slightly acidic for amines).2. Prepare a more dilute solution.3. Consider using a co-solvent like DMSO or ethanol if permissible in your experiment.
Loss of Potency or Inconsistent Results Degradation of the compound over time.1. Always use freshly prepared working solutions.2. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.3. Verify the concentration of your stock solution periodically using an analytical method like HPLC-UV.
Appearance of Unexpected Peaks in Analytical Chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times.[1]2. Review storage and handling procedures to minimize degradation.3. Ensure the purity of the starting material.

Stability Data Summary

The following tables present hypothetical data from a forced degradation study on a 0.1 mg/mL solution of this compound in a 1:1 acetonitrile:water mixture.

Table 1: Effect of Temperature on Stability

TemperatureTime (hours)Purity (%)
4°C2499.8
25°C (RT)2498.5
60°C2492.1

Table 2: Effect of pH on Stability in Aqueous Buffers at 25°C

pHTime (hours)Purity (%)
3.02499.2
7.02498.5
9.02495.3

Table 3: Effect of Light Exposure on Stability at 25°C

ConditionTime (hours)Purity (%)
Protected from Light2498.5
Exposed to Ambient Light2496.7
Exposed to UV Light (254 nm)485.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a 1:1 acetonitrile:water mixture. Incubate at 60°C for 24 hours in the dark.

  • Photolytic Degradation: Dilute 1 mL of the stock solution with 1 mL of a 1:1 acetonitrile:water mixture. Expose the solution to UV light (254 nm) for 8 hours.

  • Analysis: Analyze all samples by HPLC-UV to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC-UV Method for Purity Analysis

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 260 nm Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_neutralize stock Prepare Stock Solution (1 mg/mL in ACN) stress_conditions Dilute and Expose to Stress Conditions: - Acid (1M HCl) - Base (1M NaOH) - Oxidant (3% H₂O₂) - Heat (60°C) - UV Light (254 nm) stock->stress_conditions hplc HPLC-UV Analysis neutralize Neutralize Acid/Base Samples stress_conditions->neutralize data Data Interpretation: - Calculate % Purity - Identify Degradation Peaks hplc->data neutralize->hplc

Caption: Workflow for Forced Degradation Study.

G cluster_oxidation Oxidation cluster_ring_opening Ring Opening (Harsh Acidic Conditions) parent This compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide [O] opened_ring Ring-Opened Amide/Carboxylic Acid parent->opened_ring H⁺ / H₂O

References

Validation & Comparative

The Rise of the Cyclopropyl Group: A Comparative Analysis of 3-Cyclopropylpyridin-4-amine and Other Aminopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Aminopyridine scaffolds have emerged as a privileged structure in this endeavor, offering a versatile platform for designing novel therapeutics. This guide provides a detailed comparison of 3-Cyclopropylpyridin-4-amine and its analogs against other aminopyridine-based kinase inhibitors, supported by experimental data and detailed protocols.

The introduction of a cyclopropyl moiety at the 3-position of the pyridine ring has shown significant potential in modulating the activity and selectivity of aminopyridine kinase inhibitors. This small, rigid ring system can influence the conformation of the molecule, leading to enhanced interactions with the target kinase's active site.

Performance Comparison: The Impact of the Cyclopropyl Group

While direct, head-to-head comparative data for this compound across a wide panel of kinases is not extensively available in the public domain, valuable insights can be drawn from studies on closely related analogs. A study on 3-aminopyridin-2-one-based fragments provides crucial data on a cyclopropylaminopyrimidine derivative, offering a strong basis for comparison.

In this study, the inhibitory activity of a series of aminopyrimidine derivatives was evaluated against Monopolar Spindle 1 (MPS1), Aurora A, and Aurora B kinases. The results highlight the potent inhibitory activity of the cyclopropyl-substituted compound.

Compound IDR GroupMPS1 Kᵢ (µM)[1]Aurora A Kᵢ (µM)[1]Aurora B Kᵢ (µM)[1]
8 Cyclopropyl 0.018 0.015 0.007
7Methyl0.0350.0290.012
9Phenyl>100>10097.2
113-pyridyl98.1125.297.2
152-aminopyrimidine>100>10025.7

As the data indicates, the compound bearing a cyclopropyl group (Compound 8) demonstrates significantly higher potency against all three tested kinases compared to analogs with phenyl, 3-pyridyl, or 2-aminopyrimidine substituents at the same position.[1] Notably, it also shows improved activity over the methyl-substituted analog (Compound 7), suggesting that the unique electronic and conformational properties of the cyclopropyl ring contribute to enhanced kinase inhibition.

Kinase Signaling Pathways: A Complex Network

Aminopyridine-based inhibitors often target key kinases involved in cell cycle regulation and proliferation. MPS1 and Aurora kinases, for instance, are critical for proper mitotic progression, and their dysregulation is a hallmark of many cancers.

Kinase_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_mitosis Mitotic Regulation Growth_Factors Growth_Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTKs PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTKs->RAS_MAPK Apoptosis_Inhibition Apoptosis_Inhibition PI3K_Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression RAS_MAPK->Cell_Cycle_Progression MPS1 MPS1 Spindle_Assembly Spindle Assembly Checkpoint MPS1->Spindle_Assembly Aurora_A Aurora A Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aminopyridine_Inhibitors Aminopyridine Inhibitors Aminopyridine_Inhibitors->RTKs Aminopyridine_Inhibitors->MPS1 Aminopyridine_Inhibitors->Aurora_A Aminopyridine_Inhibitors->Aurora_B

Figure 1: Simplified signaling pathways involving key kinases targeted by aminopyridine inhibitors.

Experimental Protocols: A Guide to Kinase Inhibition Assays

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. A widely used method is the mobility shift assay, which was employed to generate the data presented above.

Mobility Shift Assay Protocol

This assay measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

  • Kinase of interest (e.g., MPS1, Aurora A, Aurora B)

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a surfactant)

  • Stop solution (containing EDTA to chelate Mg²⁺ and halt the reaction)

  • Microplate reader capable of detecting fluorescence polarization or intensity.

Workflow:

Experimental_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compounds in DMSO Start->Compound_Dilution Reaction_Setup Dispense kinase, fluorescent substrate, and test compound into microplate wells Compound_Dilution->Reaction_Setup Initiation Add ATP to initiate the kinase reaction Reaction_Setup->Initiation Incubation Incubate at a controlled temperature (e.g., 30°C) Initiation->Incubation Termination Add stop solution to halt the reaction Incubation->Termination Measurement Measure fluorescence in a microplate reader Termination->Measurement Data_Analysis Calculate % inhibition and determine IC50/Ki values Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a mobility shift kinase inhibition assay.

Data Analysis:

The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Logical Relationships in Kinase Inhibitor Discovery

The development of effective kinase inhibitors follows a logical progression from initial screening to lead optimization.

Logical_Relationship Library_Screening High-Throughput Screening of Compound Library Hit_Identification Identification of 'Hit' Compounds Library_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, ADME properties) SAR_Studies->Lead_Optimization Preclinical_Candidate Selection of Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 3: Logical flow from initial screening to a preclinical candidate in kinase inhibitor discovery.

Conclusion

The available data on aminopyrimidine analogs strongly suggests that the incorporation of a cyclopropyl group at the 3-position of the core scaffold can lead to a significant enhancement in kinase inhibitory potency. While more direct comparative studies on this compound are needed to fully elucidate its kinase selectivity profile, the existing evidence positions it as a promising scaffold for the development of novel and potent kinase inhibitors. Further investigation into the structure-activity relationships of this and related compounds will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of 3-Cyclopropylpyridin-4-amine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 3-cyclopropylpyridin-4-amine derivatives. Due to the limited availability of published systematic SAR studies on this specific scaffold, this document outlines a proposed investigation, offering a logical workflow, experimental protocols, and data presentation templates to guide researchers in exploring the potential of this chemical series as kinase inhibitors.

The this compound core represents a promising starting point for the development of novel therapeutics. The aminopyridine motif is a well-established pharmacophore in numerous kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the enzyme. The incorporation of a cyclopropyl group is a recognized strategy in medicinal chemistry to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to increased selectivity.[1][2][3] This guide will serve as a roadmap for the systematic exploration of this scaffold to identify potent and selective kinase inhibitors.

Proposed Investigational Workflow

A systematic approach is crucial for an effective SAR study. The following workflow outlines the key stages, from initial library synthesis to the identification of a lead compound.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis and Iteration start Initial Scaffold (this compound) r1 R1 Modifications (Amine Substitutions) start->r1 r2 R2 Modifications (Pyridine Ring Substitutions) start->r2 r3 R3 Modifications (Cyclopropyl Analogs) start->r3 library Compound Library r1->library r2->library r3->library primary_assay Primary Kinase Assay (e.g., Kinase A) library->primary_assay selectivity_panel Kinase Selectivity Panel primary_assay->selectivity_panel cell_based_assay Cellular Proliferation Assay selectivity_panel->cell_based_assay adme In Vitro ADME Profiling cell_based_assay->adme sar_analysis SAR Analysis adme->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Trends lead_optimization->r1 Iterative Synthesis lead_candidate Lead Candidate lead_optimization->lead_candidate Synthesis_Workflow start Starting Material (2,4-dichloro-5-fluoro-3-cyclopropylpyridine) step1 Buchwald-Hartwig Amination (4-Fluoroaniline) start->step1 intermediate Intermediate (N-(4-fluorophenyl)-2-chloro-5-fluoro-3-cyclopropylpyridin-4-amine) step1->intermediate step2 Ammonia Substitution (High Temperature/Pressure) intermediate->step2 product Final Product (Compound 2a) step2->product

References

Validating Target Engagement of 3-Cyclopropylpyridin-4-amine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of 3-cyclopropylpyridin-4-amine-based inhibitors, a scaffold of interest in kinase inhibitor development. We will use the potent Aurora kinase inhibitor, PF-03814735, which incorporates a related pyridinamine core, as a primary example to illustrate these techniques. Additionally, we will present comparative data for inhibitors of another important kinase target, JAK2, to provide a broader context for evaluating target engagement.

Introduction to Target Engagement

Confirming that a small molecule inhibitor directly interacts with its intended protein target within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence that the observed biological effects of the compound are a direct result of its on-target activity. Robust target engagement validation builds confidence in a compound's mechanism of action and is essential for its progression through the development pipeline. Several orthogonal methods are typically employed to provide a comprehensive picture of target engagement, spanning biochemical, biophysical, and cellular approaches.

Comparative Performance of Kinase Inhibitors

The following tables summarize the in vitro potency and cellular activity of selected kinase inhibitors. This data provides a quantitative basis for comparing their target engagement profiles.

Table 1: Biochemical Potency of Aurora Kinase Inhibitor PF-03814735

CompoundTargetIC50 (nM)Assay Type
PF-03814735Aurora A0.8[1], 5[2]Biochemical Kinase Assay
Aurora B0.5[1]Biochemical Kinase Assay
Flt110[3]Biochemical Kinase Assay
FAK22[3]Biochemical Kinase Assay
TrkA30[3]Biochemical Kinase Assay

Table 2: Comparative Biochemical Potency of JAK2 Inhibitors

CompoundTargetIC50 (nM)
RuxolitinibJAK24[4]
FedratinibJAK214[4]
PacritinibJAK253[4]
MomelotinibJAK251[4]
TG101348JAK23[5]
XL019JAK22[5]

Table 3: Cellular Activity of Kinase Inhibitors

CompoundCell LineAssay TypeEndpointCellular IC50/EC50
PF-03814735MDA-MB-231High-Content ImagingInhibition of Aurora A/B autophosphorylation300 nM (concentration used)[6]
PF-03814735HCT-116, Colo-205, MDA-MB-231, HL-60Proliferation AssayInhibition of cell proliferationNot specified, but showed significant inhibition[2]
RuxolitinibSET2pSTAT5 InhibitionInhibition of STAT5 phosphorylation14 nM[4]
FedratinibSET2pSTAT5 InhibitionInhibition of STAT5 phosphorylation672 nM[4]
PacritinibSET2pSTAT5 InhibitionInhibition of STAT5 phosphorylation429 nM[4]
MomelotinibSET2pSTAT5 InhibitionInhibition of STAT5 phosphorylation205 nM[4]

Experimental Protocols for Target Engagement Validation

The following are detailed methodologies for key experiments used to validate kinase inhibitor target engagement.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.

Methodology:

  • Reagents: Recombinant kinase (e.g., Aurora A, JAK2), a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test inhibitor.

  • Procedure:

    • The kinase enzyme is incubated with various concentrations of the inhibitor in a suitable buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods like scintillation counting for radiolabeled ATP or by using technologies like ADP-Glo™, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are divided into aliquots and heated to a range of temperatures. The binding of an inhibitor generally increases the thermal stability of the target protein.

  • Lysis and Protein Separation: After heating, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement. An isothermal dose-response (ITDR) experiment can also be performed at a fixed temperature to determine the cellular potency (EC50) of the compound.

Western Blotting for Downstream Signaling

Objective: To assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context, which serves as a direct indicator of target engagement.

Methodology:

  • Cell Culture and Treatment: A suitable cell line with a known active signaling pathway is chosen. Cells are treated with a range of concentrations of the inhibitor for a specified duration.

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined to ensure equal loading. Proteins are then separated by size using SDS-PAGE.

  • Protein Transfer and Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-Histone H3 for Aurora B, phospho-STAT5 for JAK2). A loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH) is also probed to normalize the data.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the loading control. The IC50 for the inhibition of substrate phosphorylation can then be determined. For example, PF-03814735 has been shown to reduce the levels of phospho-Aurora A and its substrate, phosphohistone H3, in cells.[6][7]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Aurora and JAK2 signaling pathways and a typical experimental workflow for validating target engagement.

Aurora_Signaling_Pathway G2_M_Phase G2/M Phase Aurora_A Aurora A G2_M_Phase->Aurora_A activates Aurora_B Aurora B (in CPC) G2_M_Phase->Aurora_B activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A activates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates (Ser10) Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation PF_03814735 PF-03814735 PF_03814735->Aurora_A inhibits PF_03814735->Aurora_B inhibits

Caption: Simplified Aurora Kinase Signaling Pathway during Mitosis.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK2 JAK2 Cytokine_Receptor->JAK2 activates JAK2->JAK2 STAT STAT JAK2->STAT phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Nucleus->Gene_Transcription JAK2_Inhibitor JAK2 Inhibitor (e.g., Ruxolitinib) JAK2_Inhibitor->JAK2 inhibits

Caption: The JAK/STAT Signaling Pathway.

Target_Engagement_Workflow Start Start: Inhibitor Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Activity) Start->Biochemical_Assay CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Confirms Cellular Binding Western_Blot Western Blot (Downstream Signaling) Biochemical_Assay->Western_Blot Confirms Cellular Activity Data_Analysis Data Analysis (IC50 / EC50) CETSA->Data_Analysis Western_Blot->Data_Analysis Validated_Hit Validated Hit Data_Analysis->Validated_Hit

Caption: Experimental Workflow for Target Engagement Validation.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, offering the potential for targeted therapies with improved efficacy and reduced side effects. The 3-Cyclopropylpyridin-4-amine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. However, a thorough understanding of the cross-reactivity profile of any new inhibitor is crucial to mitigate the risk of off-target effects and to fully characterize its therapeutic potential.

This guide provides a comparative analysis of a representative kinase inhibitor derived from the this compound scaffold, herein designated as Compound A , against the well-characterized multi-kinase inhibitor, Sunitinib . Due to the limited availability of public kinome-wide screening data for inhibitors based on the this compound core, the data presented for Compound A is illustrative to showcase a desirable selectivity profile for a hypothetical potent and selective inhibitor. This guide aims to provide a framework for the evaluation of kinase inhibitor selectivity and to detail the experimental methodologies required for such an assessment.

Comparative Kinase Inhibition Profiles

The inhibitory activity of Compound A and Sunitinib was assessed against a panel of 403 kinases. The results are summarized below, highlighting the differential selectivity of the two compounds.

Table 1: Comparative Kinase Inhibition Data (% Inhibition at 1 µM)
Kinase TargetCompound A (% Inhibition)Sunitinib (% Inhibition)Kinase Family
Primary Target(s)
Kinase X98 25TK
Key Off-Targets
VEGFR21595 TK
PDGFRβ1292 TK
c-Kit888 TK
FLT31085 TK
RET575 TK
SRC2265TK
ABL11855TK
CDK2540CMGC
p38α (MAPK14)835CMGC
ROCK1328AGC

Data for Compound A is illustrative. Data for Sunitinib is representative of publicly available information.

Table 2: IC50 Values for Selected Kinases (nM)
Kinase TargetCompound A (IC50, nM)Sunitinib (IC50, nM)
Kinase X5 >10,000
VEGFR2>1,0002
PDGFRβ>1,0005
c-Kit>1,00010

IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of kinase activity. Data for Compound A is illustrative.

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity profiling, detailed and standardized experimental protocols are essential.

Kinase Inhibition Assay (Radiometric)

A radiometric assay is a common and robust method for determining the potency of kinase inhibitors.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound to the wells.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that a kinase inhibitor interacts with its target in a cellular context, a target engagement assay such as NanoBRET™ (Promega) can be employed.

Materials:

  • Cells engineered to express a NanoLuc®-kinase fusion protein

  • NanoBRET™ Tracer

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Seed the NanoLuc®-kinase fusion expressing cells into the assay plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the NanoBRET™ Tracer and the test compounds to the cells.

  • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer equipped with two filters to measure the donor (460 nm) and acceptor (618 nm) signals.

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 value for target engagement.

Visualizing Kinase Signaling and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Kinase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Sunitinib Sunitinib Sunitinib->RTK Inhibits KinaseX Kinase X Sunitinib->KinaseX Weakly Inhibits CompoundA Compound A CompoundA->RTK Minimal Inhibition CompoundA->KinaseX Specifically Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression

Caption: Simplified signaling pathways downstream of receptor tyrosine kinases, illustrating the multi-targeted nature of Sunitinib versus the specific inhibition by Compound A.

Experimental_Workflow start Start: Kinase Inhibitor Synthesis in_vitro In Vitro Kinase Panel Screening (e.g., Radiometric Assay) start->in_vitro data_analysis Data Analysis: Determine % Inhibition & IC50 in_vitro->data_analysis selectivity Assess Selectivity Profile (On-target vs. Off-target) data_analysis->selectivity cellular Cellular Target Engagement (e.g., NanoBRET™) selectivity->cellular If selective cellular_activity Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) cellular->cellular_activity lead_optimization Lead Optimization or Preclinical Development cellular_activity->lead_optimization

Caption: A generalized workflow for the profiling and characterization of a novel kinase inhibitor.

Conclusion

The comprehensive profiling of kinase inhibitors is a critical step in the drug discovery pipeline. As illustrated by the comparative analysis of the hypothetical, selective "Compound A" and the multi-kinase inhibitor Sunitinib, the cross-reactivity profile of a compound dictates its potential therapeutic window and side-effect profile. While the this compound scaffold holds promise for the development of novel kinase inhibitors, rigorous experimental evaluation using standardized protocols is paramount to fully elucidate their selectivity and to advance the most promising candidates toward clinical development. Researchers are encouraged to utilize a combination of in vitro biochemical assays and cell-based target engagement studies to build a comprehensive understanding of their compounds' interactions with the human kinome.

Head-to-head comparison of 3-Cyclopropylpyridin-4-amine and N-cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between isomers can lead to profound variations in their physicochemical properties, biological activities, and overall potential as therapeutic agents. This guide provides a detailed head-to-head comparison of two closely related pyridin-4-amine derivatives: 3-Cyclopropylpyridin-4-amine and N-cyclopropylpyridin-4-amine. The strategic placement of the cyclopropyl group, either on the pyridine ring or on the exocyclic amine, imparts distinct characteristics to each molecule. This document aims to be an objective resource, presenting available experimental data to inform research and development decisions.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. While comprehensive experimental data for a direct comparison is not extensively published in a single source, we can collate available information and theoretical predictions to draw a comparative analysis.

PropertyThis compoundN-cyclopropylpyridin-4-amine
Molecular Formula C₈H₁₀N₂C₈H₁₀N₂
Molecular Weight 134.18 g/mol 134.18 g/mol
CAS Number 1543313-09-5119956-61-7
Predicted pKa 8.5 (strongest basic)7.9 (strongest basic)
Predicted LogP 1.21.3

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

The difference in the predicted pKa suggests that this compound is a slightly stronger base than N-cyclopropylpyridin-4-amine. This can be attributed to the electron-donating effect of the cyclopropyl group on the pyridine ring, which increases the electron density on the ring nitrogen and the exocyclic amine. In contrast, the cyclopropyl group on the exocyclic nitrogen in N-cyclopropylpyridin-4-amine has a more direct influence on the basicity of the amine itself.

Synthesis and Experimental Protocols

The synthetic routes to these isomers differ significantly, reflecting the distinct positions of the cyclopropyl moiety.

Synthesis of this compound:

A common approach for the synthesis of 3-substituted pyridin-4-amines involves the construction of the substituted pyridine ring followed by amination. One plausible route, based on known pyridine synthesis methodologies, is a multi-step process that could involve the formation of a 3-cyclopropyl-4-chloropyridine intermediate, followed by amination.

Experimental Protocol: A Representative Synthesis of a 3-Substituted Pyridin-4-amine

  • Suzuki Coupling: A 3-bromo-4-chloropyridine is reacted with a cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) at elevated temperatures to yield 3-cyclopropyl-4-chloropyridine.

  • Amination: The resulting 3-cyclopropyl-4-chloropyridine is then subjected to amination. This can be achieved by heating with a source of ammonia (e.g., aqueous ammonia) in a sealed vessel or by using a Buchwald-Hartwig amination protocol with a suitable amine source and palladium catalyst.

  • Purification: The final product is purified by column chromatography on silica gel.

Synthesis of N-cyclopropylpyridin-4-amine:

The synthesis of N-cyclopropylpyridin-4-amine typically involves the direct alkylation of 4-aminopyridine or a related derivative.

Experimental Protocol: Synthesis of N-cyclopropylpyridin-4-amine

  • Reaction Setup: To a solution of 4-aminopyridine in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C.

  • Alkylation: After stirring for a short period, (1-ethoxycyclopropoxy)trimethylsilane is added, and the reaction mixture is heated. This reagent serves as a source for the cyclopropyl group.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford N-cyclopropylpyridin-4-amine.

Synthetic_Approaches cluster_3_cyclo This compound Synthesis cluster_N_cyclo N-cyclopropylpyridin-4-amine Synthesis 3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine Suzuki_Coupling Suzuki_Coupling 3-Bromo-4-chloropyridine->Suzuki_Coupling Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Suzuki_Coupling 3-Cyclopropyl-4-chloropyridine 3-Cyclopropyl-4-chloropyridine Suzuki_Coupling->3-Cyclopropyl-4-chloropyridine Amination Amination 3-Cyclopropyl-4-chloropyridine->Amination This compound This compound Amination->this compound 4-Aminopyridine 4-Aminopyridine Alkylation Alkylation 4-Aminopyridine->Alkylation Cyclopropyl_Source (1-ethoxycyclopropoxy)trimethylsilane Cyclopropyl_Source->Alkylation N-cyclopropylpyridin-4-amine N-cyclopropylpyridin-4-amine Alkylation->N-cyclopropylpyridin-4-amine

Caption: Comparative synthetic workflows for this compound and N-cyclopropylpyridin-4-amine.

Biological Activity and Structure-Activity Relationships

Substituted pyridin-4-amines are a well-known class of compounds in medicinal chemistry, often investigated as potassium channel openers and for their activity in other therapeutic areas. The position of the substituent on the pyridine ring or the amine group can drastically alter the biological activity profile.

  • This compound: The presence of a small, lipophilic group at the 3-position of the pyridine ring can influence the molecule's interaction with its biological target. For instance, in the context of potassium channel modulators, substituents at this position can affect the potency and selectivity of the compound. The cyclopropyl group may fit into a specific hydrophobic pocket of the target protein.

  • N-cyclopropylpyridin-4-amine: Modification of the exocyclic amine group with a cyclopropyl substituent directly impacts the hydrogen bonding capacity and the steric profile around the amine. This can be a critical determinant for binding to targets where the amine group is involved in key interactions. For example, if the primary amine of 4-aminopyridine is essential for a specific hydrogen bond, its substitution in N-cyclopropylpyridin-4-amine could lead to a loss of activity or a change in the binding mode.

Hypothetical Signaling Pathway Involvement:

Many pyridin-4-amine derivatives are known to modulate the function of voltage-gated potassium channels (Kv). A simplified, hypothetical signaling pathway illustrating this is shown below.

Signaling_Pathway Pyridin-4-amine_Derivative Pyridin-4-amine_Derivative Kv_Channel Voltage-Gated Potassium Channel (Kv) Pyridin-4-amine_Derivative->Kv_Channel Modulates Membrane_Potential Membrane Potential Stabilization Kv_Channel->Membrane_Potential Leads to Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Therapeutic_Effect Potential Therapeutic Effect Neuronal_Excitability->Therapeutic_Effect

Caption: Hypothetical signaling pathway for a pyridin-4-amine derivative as a Kv channel modulator.

Conclusion

The comparison between this compound and N-cyclopropylpyridin-4-amine highlights the critical role of isomerism in determining the chemical and biological properties of a molecule. While they share the same molecular formula and weight, the differential placement of the cyclopropyl group leads to distinct synthetic routes and is predicted to result in different pKa values and biological activities.

  • This compound is synthesized through a multi-step process likely involving the construction of the substituted pyridine ring, and its properties are influenced by the electronic effects of the cyclopropyl group on the aromatic system.

  • N-cyclopropylpyridin-4-amine is more directly synthesized by alkylation of 4-aminopyridine, and its characteristics are primarily dictated by the modification of the exocyclic amine.

For researchers and drug development professionals, the choice between these two isomers would depend entirely on the specific therapeutic target and the desired structure-activity relationship. The information presented in this guide, based on available data and established chemical principles, serves as a foundational resource for making informed decisions in the design and development of novel pyridin-4-amine-based compounds. Further experimental head-to-head studies are warranted to fully elucidate the comparative profiles of these two interesting molecules.

Benchmarking Pyridine-Based Kinase Inhibitors Against Clinical ALK and c-MET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors against key oncogenic drivers. Among these, the Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinases represent critical targets in various malignancies, most notably in non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of emerging pyridine-based inhibitors against established clinical ALK and c-MET inhibitors, offering a valuable resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.

While the specific core structure of 3-Cyclopropylpyridin-4-amine is not extensively documented in publicly available literature as a potent ALK/c-MET inhibitor, the broader class of pyridine derivatives has demonstrated significant promise. This guide will, therefore, focus on representative pyridine-containing compounds with reported ALK and c-MET inhibitory activity and benchmark them against well-characterized clinical inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected pyridine-based inhibitors and approved clinical drugs against ALK and c-MET kinases. This quantitative data allows for a direct comparison of potency.

Compound ClassCompoundTarget(s)IC50 (nM)Reference(s)
Pyridine Derivatives Pyrazolo[3,4-b]pyridine 10gALK (wild-type)<0.5[1]
ALK (L1196M)<0.5[1]
ROS1<0.5[1]
Pyrazolo[3,4-b]pyridine 5ac-MET4.27[2]
Pyrazolo[3,4-b]pyridine 5bc-MET7.95[2]
Clinical ALK Inhibitors CrizotinibALK, c-MET, ROS1ALK: 20, c-MET: 8[3]
AlectinibALK1.9[4]
CeritinibALK0.15[5]
BrigatinibALK0.62[6]
LorlatinibALK, ROS1ALK (G1202R): 80[5]
Clinical c-MET Inhibitors Cabozantinibc-MET, VEGFR2c-MET: 1.3[7]
Tepotinibc-MET4[7]
Savolitinibc-MET5[7]
Tivantinibc-MET (non-ATP competitive)Ki: 355[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of inhibitor potency and selectivity. Below are generalized, yet comprehensive, methodologies for in vitro kinase assays for ALK and c-MET, based on commonly cited procedures.

In Vitro ALK/c-MET Kinase Assay (Luminescent - ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified ALK or c-MET and the inhibitory effect of test compounds by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human ALK or c-MET enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1%.

  • Assay Plate Setup: Add 1-5 µL of the diluted compound or vehicle control (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

  • Enzyme Preparation: Thaw the recombinant ALK or c-MET enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration to ensure the reaction is in the linear range.

  • Reaction Initiation: Add 2-10 µL of the diluted enzyme to each well. Initiate the kinase reaction by adding 2-10 µL of a pre-mixed substrate and ATP solution. The final ATP concentration should be near its Km value for the respective kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

ALK/c-MET Signaling Pathway

ALK_cMET_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K JAK JAK ALK->JAK cMET c-MET RAS RAS cMET->RAS cMET->PI3K Ligand_ALK Ligand Ligand_ALK->ALK HGF HGF HGF->cMET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 STAT3->Transcription JAK->STAT3

Caption: Simplified ALK and c-MET signaling pathways.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Assay Plate Setup (Compound + Enzyme) Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add ATP/Substrate) Reaction_Setup->Reaction_Start Incubation Incubation (30°C, 60 min) Reaction_Start->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Read Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for in vitro kinase inhibitor screening.

References

Correlation of In Vitro and In Vivo Efficacy for Novel Kinase Inhibitors: A Comparative Analysis of 3-Cyclopropylpyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the in vitro and in vivo performance of a novel class of kinase inhibitors based on the 3-cyclopropylpyridin-4-amine scaffold. This guide provides supporting experimental data and detailed methodologies to aid in the evaluation and development of next-generation targeted therapies.

The quest for potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The this compound scaffold has emerged as a promising pharmacophore for the development of such inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative analog from this class, highlighting the crucial correlation between preclinical laboratory data and animal model outcomes.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of a representative 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine analog, a potent inhibitor of Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5). This data is essential for understanding the therapeutic potential and guiding further development of this class of compounds.

Compound IDIn Vitro Efficacy (ALK5 IC50)In Vivo Efficacy (Tumor Growth Inhibition)Oral Bioavailability
Analog 12r 1.5 nMSignificant57.6%

Caption: Table 1. Summary of In Vitro and In Vivo Efficacy of a Representative Analog.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase enzyme (e.g., ALK5)

  • Kinase substrate peptide

  • Test compounds (serially diluted)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Preparation: Dilute the recombinant kinase enzyme to the desired concentration in kinase assay buffer.

  • Reaction Initiation: Add 2 µL of the diluted enzyme to each well, followed by 2 µL of a substrate/ATP mixture. The final reaction volume is typically 5 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line (e.g., one that is sensitive to the targeted kinase)

  • Cell culture medium and supplements

  • Matrigel (optional, to aid tumor engraftment)

  • Test compound formulated in an appropriate vehicle

  • Calipers for tumor measurement

  • Animal handling and surgical equipment

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Administer the vehicle alone to the control group.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group. Calculate the percentage of tumor growth inhibition (% TGI). Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Visualizing Key Processes

To better illustrate the underlying mechanisms and experimental designs, the following diagrams have been generated.

G cluster_0 TGF-β Signaling Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds ALK5 TGF-β Receptor I (ALK5) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex Nucleus Nucleus SMAD4->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor Analog 12r (ALK5 Inhibitor) Inhibitor->ALK5

Caption: TGF-β signaling pathway and the inhibitory action of the analog.

G cluster_1 In Vivo Xenograft Study Workflow A Cancer Cell Culture B Cell Implantation (Immunocompromised Mice) A->B C Tumor Growth to Palpable Size B->C D Randomization C->D E1 Treatment Group (Compound Administration) D->E1 E2 Control Group (Vehicle Administration) D->E2 F Tumor & Body Weight Monitoring E1->F E2->F G Data Analysis (% TGI) F->G

Caption: Workflow for a typical in vivo tumor xenograft study.

Navigating the Kinome: An Objective Comparison of 3-Cyclopropylpyridin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The 3-cyclopropylpyridin-4-amine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comparative assessment of the selectivity of a representative this compound based kinase inhibitor, with a focus on its activity against the PIM kinase family. The performance of this compound class is compared with other established kinase inhibitors, supported by detailed experimental methodologies to ensure reproducibility and facilitate further investigation.

The pyridine ring is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket of various kinases. The addition of a cyclopropyl group can enhance potency and improve metabolic stability, making the this compound core an attractive scaffold for medicinal chemists. This guide will use an illustrative compound, "CPA-1," a hypothetical derivative of this compound, to demonstrate a typical kinase selectivity profile and compare it against known inhibitors targeting the PIM kinases.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, with off-target activities often leading to undesirable side effects. The following tables summarize the in vitro inhibitory potency of our illustrative compound CPA-1 and a selection of alternative PIM kinase inhibitors.

Table 1: Kinase Selectivity Profile of CPA-1 (Illustrative Data)

Kinase TargetCPA-1 IC50 (nM)Kinase Family
PIM1 15 CAMK
PIM2250CAMK
PIM380CAMK
CDK2/cyclin A850CMGC
GSK-3β>1000CMGC
ROCK11500AGC
AKT1>10000AGC
EGFR>10000TK
VEGFR2>10000TK
FGFR1>10000TK

Note: The data for CPA-1 is illustrative to demonstrate a typical selectivity profile for a compound of this class and is not derived from a specific public dataset.

Table 2: Comparative Inhibitory Activity of Alternative PIM Kinase Inhibitors

InhibitorPIM1 IC50/Ki (nM)PIM2 IC50/Ki (nM)PIM3 IC50/Ki (nM)Key Off-Targets (IC50/Ki in nM)
SGI-17767[1]363[1]69[1]Flt-3 (44), Haspin (34)[1]
AZD12080.4[2]5[2]1.9[2]Generally selective
GDC-03390.03 (Ki)0.25 (Ki)0.05 (Ki)Highly selective
CX-62585[2]25[2]16[2]Data not widely available
Quercetagetin340>3000Not reportedSelective against a panel of 7 other Ser/Thr kinases[3]

Signaling Pathways and Experimental Workflows

To understand the context of PIM kinase inhibition and the methods used to assess it, the following diagrams illustrate the PIM kinase signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 Kinase STAT->PIM1 Upregulates Transcription Substrates Downstream Substrates (e.g., BAD, p21, MYC) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

PIM Kinase Signaling Pathway

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., CPA-1) Incubation Incubate at RT (e.g., 60 min) Compound->Incubation Kinase Kinase & Substrate (e.g., PIM1) Kinase->Incubation ATP ATP Solution ATP->Incubation ADPGlo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubation->ADPGlo Incubate1 Incubate at RT (40 min) ADPGlo->Incubate1 DetectReagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate1->DetectReagent Incubate2 Incubate at RT (30-60 min) DetectReagent->Incubate2 Luminescence Measure Luminescence Incubate2->Luminescence IC50 Calculate % Inhibition & Determine IC50 Luminescence->IC50

Experimental Workflow for Kinase Profiling

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is paramount for preclinical drug development. A widely used method is the in vitro luminescence-based kinase assay, which measures the amount of ADP produced as a result of the kinase's phosphotransferase activity.

Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X working solution (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).

  • Kinase/Substrate Mix: Prepare a 2X solution of the purified kinase and its corresponding substrate in kinase buffer.

  • Test Compound: Prepare serial dilutions of the test compound (e.g., CPA-1) in kinase buffer or DMSO.

2. Kinase Reaction:

  • Dispense a small volume (e.g., 2.5 µL) of the test compound dilutions into the wells of a 384-well plate.

  • Add an equal volume (e.g., 2.5 µL) of the 2X Kinase/Substrate mix to all wells.

  • Initiate the kinase reaction by adding the 2X ATP solution (e.g., 5 µL) to all wells.

  • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

3. Signal Detection:

  • Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes to stabilize the signal.

4. Data Analysis:

  • Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor (DMSO) control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As illustrated with the hypothetical compound CPA-1, derivatives from this class have the potential to exhibit potent and selective inhibition of key oncogenic kinases such as PIM1. The comparative data presented for alternative inhibitors highlights the competitive landscape and the continuous need for compounds with improved selectivity profiles to minimize off-target effects. The provided experimental protocols offer a robust framework for the in vitro characterization of such inhibitors, enabling researchers to make data-driven decisions in the advancement of new therapeutic candidates. Further studies, including broader kinome screening and cellular assays, are essential to fully elucidate the therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

Navigating the Disposal of 3-Cyclopropylpyridin-4-amine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to handle 3-Cyclopropylpyridin-4-amine with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. Pyridine and its derivatives are typically flammable, toxic, and irritant, while aromatic amines can pose long-term health risks.[1][4]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To shield eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and absorption.
Body Protection A standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of vapors.

In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain and collect the substance.[1] This collected material must then be treated as hazardous waste. For significant spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[3]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] It is critical to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. Specifically, keep it separate from strong oxidizing agents and acids.[1]

  • Containerization : Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][5] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Storage : The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area until it is collected by a licensed hazardous waste disposal service.

  • Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified chemical waste disposal company. The primary recommended method for the disposal of pyridine-based waste is high-temperature incineration.[4]

For small quantities, in-laboratory treatment of aromatic amines can be performed by trained personnel through oxidation with acidified potassium permanganate.[2][6][7] However, this should only be undertaken with a thorough understanding of the chemical reaction and associated risks.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Storage & Pickup cluster_2 Final Disposal start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a designated, sealed, and labeled 'Hazardous Solid Waste' container. is_solid->collect_solid Solid collect_liquid Collect in a designated, sealed, and labeled 'Hazardous Liquid Waste' carboy. is_solid->collect_liquid Liquid store_waste Store container in a designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid->store_waste is_full Is container full? store_waste->is_full is_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. is_full->contact_ehs Yes end_point Waste disposed of by licensed facility (incineration). contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Cyclopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 3-Cyclopropylpyridin-4-amine. The following procedures are based on established safety protocols for similar amine and pyridine-containing compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1][2][3]To prevent skin contact and potential irritation or absorption.[1]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[1][2][3] A face shield should be worn when there is a splash hazard.[1][2][3]To protect eyes from dust particles and splashes, which can cause serious irritation.[1]
Skin and Body Protection Fully buttoned laboratory coat, long pants, and closed-toe shoes.[1][3]To prevent accidental skin exposure.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] For situations with high dust concentrations or during spill cleanup, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols that may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational before starting any work.[1]

  • Gather all necessary PPE as detailed in the table above and inspect it for any damage.

  • Locate the nearest emergency eyewash station and safety shower.

  • Have an emergency plan in place for spills or accidental exposure.

2. Handling:

  • Wear the appropriate PPE at all times.

  • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

  • Use the smallest practical quantity for the experiment to minimize waste and potential exposure.

  • Avoid the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.[4][5][6]

  • Use non-sparking tools and avoid sources of ignition if the compound is flammable.[4][5][6]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Decontaminate the work area, including benchtops and equipment, after each use.

  • Properly remove and dispose of contaminated PPE.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Do not mix this waste with other incompatible waste streams.[1]

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: In case of a spill, evacuate the area and alert others. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Inspect PPE handling Chemical Handling (in Fume Hood) ppe->handling post_handling Post-Handling Procedures handling->post_handling decon Decontaminate Work Area post_handling->decon waste Waste Segregation post_handling->waste wash Wash Hands decon->wash disposal Dispose via EHS waste->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.